Dimethyl 3-methylphthalate
Description
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Properties
IUPAC Name |
dimethyl 3-methylbenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYOORDPNRFQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334438 | |
| Record name | Dimethyl 3-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21483-46-5 | |
| Record name | Dimethyl 3-methylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 3-METHYLPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Solubility Profile and Process Control of Dimethyl 3-methylphthalate
This guide details the solubility profile, physicochemical properties, and process applications of Dimethyl 3-methylphthalate (CAS: 21483-46-5), a critical intermediate and process impurity in pharmaceutical synthesis.
Executive Summary
This compound (DM3MP) is a methylated derivative of dimethyl phthalate, utilized primarily as a building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., pyridazino-phthalazines) and as a plasticizer analog. In drug development, it frequently appears as a process-related impurity during the scale-up of polysubstituted benzene scaffolds.
Understanding its solubility landscape is critical for two distinct workflows:
-
Reaction Optimization: Selecting solvents that maximize yield during its synthesis.
-
Impurity Purging: Designing crystallization or extraction protocols to remove trace DM3MP from Active Pharmaceutical Ingredients (APIs).
Physicochemical Profile
Unlike the symmetric dimethyl terephthalate, the 3-methyl substitution in DM3MP introduces steric asymmetry, affecting its crystal packing and solubility parameter (
Table 1: Core Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 21483-46-5 | Specific to the dimethyl ester |
| Molecular Formula | MW: 208.21 g/mol | |
| Physical State | Colorless Oil / Low-melting Solid | MP: ~42–44°C; often supercools to oil |
| Boiling Point | 167–169°C @ 21 Torr | Extrapolates to ~290°C @ 760 Torr |
| Density | 1.147 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~2.6 | Lipophilic, slightly higher than DMP (1.[1][2][3][4][5]6) |
Solubility Landscape
The solubility of DM3MP is governed by its diester functionality (polar aprotic acceptor) and the hydrophobic methyl group. It follows a "like-dissolves-like" mechanism, showing high affinity for moderately polar organic solvents.
Theoretical Solubility Parameters (Hansen)
To predict solubility in novel solvent systems, we utilize estimated Hansen Solubility Parameters (HSP). The methyl group increases the dispersion force (
-
Dispersion (
): ~18.8 MPa (London forces from aromatic ring + methyl) -
Polarity (
): ~10.5 MPa (Dipole from ester groups) -
H-Bonding (
): ~5.0 MPa (Acceptor only; no donor capability)
Table 2: Solubility in Organic Solvents
Data synthesized from extraction protocols and structural analogy.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Chlorinated | Chloroform, DCM | Miscible | Primary extraction solvent; high interaction with aromatic ring. |
| Aromatic | Toluene, Benzene | Miscible | |
| Polar Protic | Methanol, Ethanol | Soluble | Soluble at RT; solubility increases with temperature. Used for esterification. |
| Polar Aprotic | Acetone, Ethyl Acetate | Highly Soluble | Dipole-dipole interactions align well with ester functionality. |
| Aliphatic | Hexane, Heptane | Partial / Low | Methyl group adds some lipophilicity, but high polarity of esters limits solubility. |
| Aqueous | Water | Insoluble | < 0.1 g/L. Forms a distinct organic layer (oil) or precipitate. |
Experimental Protocols
Protocol A: Solubility Determination (Saturation Method)
For validating solubility in specific process solvents.
-
Preparation: Weigh 500 mg of this compound into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume required for complete dissolution (clear solution).
-
Calculation: Solubility (
) =
-
-
Validation: If undissolved after 5 mL (S < 100 mg/mL), switch to gravimetric analysis : stir excess solid in solvent for 24h, filter, dry supernatant, and weigh residue.
Protocol B: Purification via Liquid-Liquid Extraction
Standard workflow for removing DM3MP from aqueous reaction mixtures.
-
Quench: Pour reaction mixture into ice-water (ratio 1:3).
-
Extraction: Add Chloroform or Ethyl Acetate (1:1 v/v relative to aqueous phase).
-
Note: DM3MP partitions preferentially into the organic layer (LogP ~2.6).
-
-
Wash: Wash organic layer with 10%
to remove unreacted 3-methylphthalic acid (which is water-soluble as a salt). -
Concentration: Dry over
and evaporate solvent under reduced pressure.
Applications in Drug Development
In pharmaceutical pipelines, DM3MP is often monitored as a Genotoxic Impurity (GTI) precursor or a process intermediate.
Workflow: Impurity Purging Logic
The following diagram illustrates the formation of DM3MP and the logical decision tree for its removal based on solubility differences.
Figure 1: Process flow for the synthesis and isolation of this compound, highlighting solubility-driven separation steps.
Critical Process Parameters (CPPs)
-
Solvent Selection for Recrystallization: A mixture of Benzene/Hexane (or safer alternative Toluene/Heptane ) is recommended. DM3MP is soluble in the aromatic component but precipitates upon addition of the aliphatic anti-solvent (Heptane) or upon cooling.
-
Detection: DM3MP has a distinct UV absorption profile (
~270-280 nm). High-Performance Liquid Chromatography (HPLC) using a C18 column with an Acetonitrile/Water gradient is the standard method for quantification.
Safety & Handling (MSDS Highlights)
-
Flammability: As a combustible organic ester, avoid open flames. Flash point is likely >140°C (estimated based on DMP).
-
Toxicity: Phthalate esters are potential endocrine disruptors. Handle with nitrile gloves and work within a fume hood.
-
Disposal: Dispose of as halogen-free organic solvent waste. Do not release into waterways due to potential aquatic toxicity.
References
-
PubChem. (2025). This compound (Compound).[2][3][4][6][7][8][9][10][11] National Library of Medicine.[12] [Link]
-
Dawar, P., et al. (2011).[13] Regioselective Arene Homologation through Rhenium-Catalyzed Deoxygenative Aromatization. Tetrahedron Letters, 52(33), 4262-4265. (Confirming physical state as colorless oil). [Link]
-
FDA. (2024). Substance Registration System: this compound.[2][4][8] U.S. Food and Drug Administration. [Link][10]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-METHYL-PHTHALIC ACID DIMETHYL ESTER | 21483-46-5 [chemicalbook.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. FDA全球物质登记数据库-D [drugfuture.com]
- 9. rsc.org [rsc.org]
- 10. 64. Researches on acetylenic compounds. Part LXII. The preparation and some synthetical applications of penta-1,2,4-triene and penta-1,2-dien-4-yne - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. PHTHALATES (orthophthalates) - Pharos [pharos.habitablefuture.org]
- 13. rsc.org [rsc.org]
Potential industrial applications of Dimethyl 3-methylphthalate
Strategic Intermediate for Heterocyclic Synthesis & Advanced Materials
Executive Summary
Dimethyl 3-methylphthalate (DM3MP), CAS 21483-46-5, is a specialized aromatic diester distinct from the commoditized plasticizer Dimethyl phthalate (DMP). While DMP is a liquid widely used in bulk polymers, DM3MP is a low-melting solid (mp 42.5–44 °C) that serves as a high-value building block in fine chemical synthesis. Its primary industrial utility lies in its regiochemical properties, serving as a precursor for phthalazinones , isoindolinones , and complex tricyclic heterocycles essential in pharmaceutical discovery. This guide delineates the physicochemical profile, synthesis protocols, and critical applications of DM3MP, separating it from generic phthalate esters.
Chemical Architecture & Physicochemical Profile[1][2]
DM3MP is characterized by a benzene ring substituted with two methyl ester groups at the ortho positions (1,2) and a methyl group at the 3-position.[1][2][3][4][5][6][7][8] This 3-methyl substitution induces steric hindrance that differentiates its reactivity from unsubstituted phthalates, particularly in hydrolysis and cyclization reactions.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Dimethyl 3-methylbenzene-1,2-dicarboxylate | Also: 3-Methylphthalic acid dimethyl ester |
| CAS Registry | 21483-46-5 | Distinct from DMP (131-11-3) |
| Molecular Formula | C₁₁H₁₂O₄ | MW: 208.21 g/mol |
| Physical State | Crystalline Solid / Low-melting Mass | Melting Point: 42.5–44 °C |
| Boiling Point | 167–169 °C (at 21 Torr) | High thermal stability |
| Solubility | Soluble in EtOH, MeOH, CHCl₃ | Poorly soluble in water |
| Reactivity | Diester functionality | Susceptible to regioselective hydrolysis |
Synthetic Pathways[4][11]
The industrial production of DM3MP predominantly follows the acid-catalyzed esterification of 3-methylphthalic anhydride. Unlike generic phthalates produced via high-temperature uncatalyzed processes, the steric bulk of the 3-methyl group often requires catalytic activation to achieve high yields.
Primary Industrial Route: Anhydride Esterification
The most scalable route involves the reaction of 3-methylphthalic anhydride with excess methanol in the presence of sulfuric acid or p-toluenesulfonic acid (pTSA).
Figure 1: Acid-catalyzed esterification pathway for DM3MP production.
Mechanistic Insight: Diels-Alder Cycloaddition
Historically, DM3MP has been synthesized via the Diels-Alder reaction of penta-1,2,4-triene with dimethyl acetylenedicarboxylate. While not commercially viable for bulk production, this route demonstrates the compound's stability and the utility of the phthalate core in constructing aromatic systems from acyclic precursors.
Industrial Applications
Pharmaceutical Scaffolding: Heterocycle Synthesis
The 3-methyl group provides a handle for regioselective transformations, making DM3MP a critical intermediate for polycyclic nitrogen heterocycles .
-
Phthalazinone Synthesis: Reaction with hydrazine hydrate yields 8-methyl-phthalazin-1(2H)-one.[2] This scaffold is analogous to the core found in PARP inhibitors (e.g., Olaparib), where the phthalazinone moiety is essential for binding to the enzyme's active site.
-
Regioselective Hydrolysis: The ester group at position 2 is sterically less hindered than position 1 (adjacent to the methyl group). Controlled hydrolysis yields 2-carbomethoxy-3-methylbenzoic acid , a "half-ester" that allows for sequential functionalization—a technique impossible with symmetric DMP.
Figure 2: Divergent synthesis pathways from DM3MP to bioactive heterocycles.[9]
Advanced Polymer Additives
While generic phthalates are bulk plasticizers, DM3MP's higher cost limits it to specialized roles:
-
Optical Resins: The methyl substitution alters the refractive index and solubility parameters compared to DMP, making DM3MP a candidate for modifying the optical properties of acrylic resins.
-
Thermoset Curing: Used as a non-reactive diluent or phlegmatizer in peroxide curing systems where high thermal stability (bp ~168°C @ 21 Torr) is required.
Experimental Protocols
Protocol A: Synthesis of DM3MP from 3-Methylphthalic Anhydride
Standard Operating Procedure for Laboratory Scale (100g)
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge flask with 3-methylphthalic anhydride (16.2 g, 0.1 mol) and absolute methanol (100 mL).
-
Catalysis: Slowly add concentrated sulfuric acid (1.0 mL) dropwise.
-
Reaction: Reflux the mixture for 12 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) until the anhydride spot disappears.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol. Dissolve residue in EtOAc (150 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to remove acid catalyst and unreacted mono-ester.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. The crude oil will crystallize upon standing or cooling (mp 42–44 °C).
-
Yield Expectation: 90–95%.[10]
-
Protocol B: Synthesis of 8-Methyl-phthalazin-1(2H)-one
-
Reaction: Dissolve DM3MP (2.08 g, 10 mmol) in ethanol (20 mL).
-
Addition: Add hydrazine hydrate (80%, 1.0 mL) dropwise.
-
Cyclization: Reflux for 4 hours. A white precipitate typically forms.
-
Isolation: Cool to 0 °C. Filter the solid, wash with cold ethanol, and dry.
-
Validation: Verify structure via ¹H NMR (distinct methyl singlet ~2.6 ppm).
-
Safety, Toxicology & Regulatory Considerations
Critical Distinction: Do not conflate DM3MP with Dimethyl Phthalate (DMP). While DMP is a liquid often cited with "Fatal if inhaled" warnings in high concentrations, DM3MP is a solid with a different toxicological profile, though data is less abundant.
-
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Handling:
-
As a low-melting solid, DM3MP can exist as a supercooled liquid. Handle with nitrile gloves and safety glasses.
-
Avoid dust generation; use local exhaust ventilation when weighing the solid.
-
-
Storage: Store in a cool, dry place. The ester bonds are stable but can hydrolyze under prolonged exposure to moisture and heat.
References
-
Royal Society of Chemistry. (1960). Researches on Acetylenic Compounds.[5] Part LXII. Journal of the Chemical Society.[3] Retrieved January 30, 2026, from [Link]
-
Canadian Science Publishing. (1987). Pyridazino[3,4,5-de]phthalazines.[2] I. Synthesis of the heterocyclic system. Canadian Journal of Chemistry. Retrieved January 30, 2026, from [Link]
Sources
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- 5. 64. Researches on acetylenic compounds. Part LXII. The preparation and some synthetical applications of penta-1,2,4-triene and penta-1,2-dien-4-yne - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study [studenttheses.uu.nl]
- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 3-METHYL-PHTHALIC ACID DIMETHYL ESTER | 21483-46-5 [chemicalbook.com]
- 10. dimethyl phthalate, 131-11-3 [thegoodscentscompany.com]
Biological Activity Screening of Substituted Phthalates
From Toxicity Profiling to Therapeutic Discovery
Executive Summary
The biological evaluation of substituted phthalates occupies a unique dualism in modern chemistry. On one hand, industrial phthalic acid esters (PAEs) require rigorous toxicological screening to assess endocrine disrupting potential (EDP), specifically targeting nuclear receptors (ER, AR, PPAR). On the other hand, specific substituted phthalimide and phthalate derivatives are emerging as potent pharmacophores with antimicrobial, antitubercular, and antineoplastic properties.
This guide provides a unified technical framework for screening these compounds. It moves beyond generic protocols, offering a causal analysis of why specific assay conditions are critical for this lipophilic chemical class.
Module 1: The Screening Architecture
To maximize efficiency, we do not screen linearly. We employ a Parallel Interrogation Workflow . This distinguishes "off-target" toxicity (endocrine disruption) from "on-target" efficacy (e.g., bacterial inhibition) early in the pipeline.
Diagram 1: Parallel Screening Workflow
Caption: A parallel workflow segregating hazard identification (red) from therapeutic discovery (green) to rapidly classify phthalate derivatives.
Module 2: Endocrine Disruption Profiling (Toxicity)
The primary liability of phthalate substitution is the inadvertent activation of nuclear receptors. The following protocols are adapted from OECD Test Guideline 455 but optimized for lipophilic phthalates.
2.1 Estrogen Receptor (ER) Transactivation Assay
Objective: Quantify the ability of the substituted phthalate to mimic 17
The Challenge: Phthalates are highly lipophilic. They bind non-specifically to plastic labware and serum proteins, shifting the effective concentration (
Optimized Protocol:
-
Cell System: Use hER
-HeLa-9903 (stably transfected with a luciferase reporter downstream of an Estrogen Response Element).[1] -
Media Preparation (Critical):
-
Use phenol red-free DMEM. Phenol red is a weak estrogen mimic and will raise the assay background, masking low-potency phthalates.
-
Supplement with Dextran-Coated Charcoal (DCC) stripped FBS . Standard FBS contains endogenous hormones that must be removed to see the phthalate effect.
-
-
Compound Dosing:
-
Dissolve phthalates in DMSO. Final DMSO concentration in the well must be
(v/v). -
Solubility Check: Phthalates with long alkyl chains (
) may precipitate. Inspect wells microscopically before reading.
-
-
Controls:
-
Positive: 1 nM 17
-Estradiol (E2). -
Negative: Solvent control (0.1% DMSO).
-
Antagonist Mode: Spike all wells with 0.25 nM E2 and measure reduction in signal to detect anti-estrogenicity.
-
Data Output:
Results are expressed as RPCMax (Relative Percentage to Control Max).
2.2 PPAR Pathway Interrogation
Phthalates (e.g., MEHP, MBzP) are known Peroxisome Proliferator-Activated Receptor (PPAR) agonists, leading to metabolic dysregulation.[2][3][4][5]
Mechanism Visualization: Understanding the pathway is prerequisite to interpreting the assay.
Diagram 2: Phthalate-Mediated PPAR Signaling
Caption: Phthalates act as ligands for PPAR, heterodimerizing with RXR to drive metabolic gene transcription.
Protocol Specifics:
-
Vector: Transfect COS-7 or HepG2 cells with a plasmid containing the PPRE (Peroxisome Proliferator Response Element) upstream of Luciferase.
-
Positive Controls:
-
PPAR
: Wy-14,643 (25 M). -
PPAR
: Troglitazone or Rosiglitazone (3 M).
-
-
Interpretation: A fold-induction
over vehicle control suggests metabolic toxicity risk.
Module 3: Therapeutic Efficacy Screening
If the objective is drug discovery (e.g., novel phthalimides), we screen for biological inhibition.
3.1 Antimicrobial Potency (MIC Determination)
Substituted phthalimides often exhibit activity against Gram-positive bacteria.
Protocol (CLSI Standardized):
-
Method: Broth Microdilution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Plate Setup:
-
Rows A-H: Serial 2-fold dilutions of phthalate derivative (e.g., 64
g/mL down to 0.125 g/mL). -
Include a Sterility Control (Media only) and Growth Control (Bacteria + Media + DMSO).
-
-
Endpoint: Visual turbidity or Resazurin dye reduction (blue to pink indicates growth).
Data Presentation Table: Representative data structure for reporting results.
| Compound ID | R-Group Substitution | S. aureus (MIC | P. aeruginosa (MIC | C. albicans (MIC |
| PHT-01 | -H (Unsubstituted) | >128 | >128 | >128 |
| PHT-04 | 4-Nitro | 32 | 64 | 64 |
| PHT-09 | Benzothiazole-linked | 4 | 16 | 8 |
| Ref | Ciprofloxacin | 0.5 | 1.0 | - |
3.2 Cytotoxicity & Anticancer Selectivity
To ensure a "hit" is a drug and not just a toxin, you must calculate the Selectivity Index (SI) .
Protocol Note: Use the MTT Assay . However, be aware that some phthalates can chemically reduce MTT tetrazolium salts in the absence of cells.
-
Self-Validation Step: Incubate the compound with MTT reagent in cell-free media. If it turns purple, the assay is invalid; switch to an ATP-based assay (e.g., CellTiter-Glo).
Module 4: Scientific Integrity & Troubleshooting
1. The "Plasticizer Effect" (Leaching): Standard polystyrene plates can leach unsubstituted phthalates, contaminating your controls.
-
Solution: Use glass-coated plates or high-grade polypropylene for stock storage. Always run a "Media Only" blank to subtract background phthalate noise.
2. Volatility: Lower molecular weight phthalates (DMP, DEP) are volatile.
-
Solution: Use adhesive plate sealers during incubation to prevent "crosstalk" where vapors from a high-concentration well affect neighboring control wells.
3. Solubility Limits:
Bioactivity often drops off for alkyl chains
-
Solution: Verify soluble concentration using HPLC/UV prior to the bioassay.
References
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.[6][7] Link
-
Maloney, E. K., & Waxman, D. J. (1999).[3] Trans-Activation of PPARα and PPARγ by Structurally Diverse Environmental Chemicals. Toxicology and Applied Pharmacology. Link
-
Lapinskas, P. J., et al. (2005). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences. Link
-
Ahmed, H. E. A., et al. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. European Journal of Medicinal Chemistry. Link
-
US EPA. (2023). Endocrine Disruptor Screening Program (EDSP) Overview. Link
Sources
Metabolic pathways of Dimethyl 3-methylphthalate in organisms
An In-Depth Technical Guide to the Metabolic Pathways of Dimethyl 3-methylphthalate
Preamble: Navigating the Known and the Predicted
The study of xenobiotic metabolism is fundamental to toxicology and pharmacology. Phthalate esters, a class of compounds widely used as plasticizers, are of significant interest due to their prevalence and potential as endocrine disruptors. This guide focuses on the metabolic pathways of a specific low-molecular-weight phthalate, This compound (DMMP) .
It is critical to establish at the outset that while the metabolic fate of many phthalates is well-documented, specific literature on this compound is scarce. Therefore, this guide employs a scientifically grounded approach by extrapolating from the extensively studied metabolic pathways of its close structural analog, Dimethyl Phthalate (DMP) . The addition of a methyl group at the 3-position of the phthalic acid backbone is not expected to alter the primary hydrolytic cleavage of the ester bonds but may influence the rate of metabolism and the potential for subsequent oxidative transformations of the aromatic ring. This document synthesizes established principles of phthalate metabolism to provide a robust predictive framework for understanding the biological fate of DMMP.
Section 1: The Primary Metabolic Axis: Ester Hydrolysis
The metabolic journey of virtually all phthalate esters in biological systems begins with the hydrolysis of their ester bonds. This is a rapid and efficient detoxification process catalyzed by a ubiquitous class of enzymes.
The Central Role of Carboxylesterases
Upon ingestion, inhalation, or dermal absorption, DMMP is rapidly exposed to non-specific carboxylesterases (EC 3.1.1.1) and lipases present in the intestinal mucosa, liver, blood plasma, and other tissues.[1][2] These enzymes catalyze the stepwise hydrolysis of the diester.
-
Step 1: Formation of the Monoester: The first hydrolytic event cleaves one of the methyl ester groups, yielding Monomethyl 3-methylphthalate (MMMP) and one molecule of methanol. This conversion is typically very efficient, and the parent diester often has a very short biological half-life.[1] For the analogous DMP, this initial step is the primary biotransformation event, with the resulting monoester being the major metabolite detected.[3]
-
Step 2: Formation of the Diacid: The monoester, MMMP, can undergo a second hydrolysis to cleave the remaining methyl ester, yielding 3-methylphthalic acid and a second molecule of methanol.[1][4] While this step occurs, low-molecular-weight phthalates are often substantially excreted as the monoester metabolite before the second hydrolysis can take place.[1]
The enzymes responsible are broadly distributed and highly efficient, ensuring that the parent diester does not significantly accumulate in tissues.[3] Pancreatic cholesterol esterases, for instance, have been shown to hydrolyze a wide array of phthalate esters to their corresponding monoesters with high efficiency.[2]
Fate of the Methanol Moiety
A crucial, and sometimes overlooked, aspect of dimethyl ester metabolism is the release of two molecules of methanol. Methanol itself is metabolized by alcohol dehydrogenase to formaldehyde, a known mutagen and carcinogen, which is then converted to formic acid. This secondary metabolic pathway can contribute to the overall toxicological profile of the parent compound.
Caption: Predicted primary metabolic pathway of this compound (DMMP) in mammals.
Section 2: Secondary & Microbial Metabolic Pathways
While ester hydrolysis is the dominant pathway in mammals, further metabolism can occur, particularly in microbial systems which play a key role in the environmental degradation of phthalates.
Phase II Conjugation in Mammals
For many xenobiotics, Phase I metabolism is followed by Phase II conjugation (e.g., glucuronidation) to increase water solubility and facilitate excretion. However, for low-molecular-weight phthalates like DMP, the monoester and diacid metabolites are already sufficiently water-soluble. Consequently, extensive Phase II biotransformation is generally not observed.[1] The primary excretory products are the monoester and, to a lesser extent, the free acid.
Microbial Degradation: From Hydrolysis to Ring Cleavage
In soil and aquatic environments, microbial consortia are the primary drivers of phthalate degradation. The process mirrors the initial steps in mammals but proceeds further to complete mineralization.
-
Initial Hydrolysis: Bacteria and fungi utilize esterases to hydrolyze DMMP to MMMP and subsequently to 3-methylphthalic acid.[5]
-
Aromatic Ring Activation & Cleavage: Unlike in mammals, microorganisms can degrade the stable aromatic ring of 3-methylphthalic acid.
-
Aerobic Degradation: Aerobic bacteria typically employ dioxygenase enzymes to hydroxylate the aromatic ring, forming intermediates like protocatechuate, which can then enter central metabolic pathways after ring cleavage.[6]
-
Anaerobic Degradation: Under anoxic conditions, a different strategy is used. The phthalic acid is first activated to a coenzyme A (CoA) thioester. This is followed by a mechanistically complex decarboxylation reaction, leading to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[7]
-
The ability of microorganisms to completely mineralize phthalates is crucial for preventing their long-term persistence in the environment.[8]
Section 3: Methodologies for Metabolic Investigation
Validating the predicted pathways for DMMP requires robust experimental protocols. The following sections detail standard, self-validating methodologies for both in vitro and in vivo analysis.
Protocol: In Vitro Metabolism using Liver S9 Fraction
This protocol is designed to assess the primary hydrolytic and potential oxidative metabolism of a test compound. The liver S9 fraction contains both microsomal (e.g., cytochrome P450s) and cytosolic enzymes, providing a comprehensive metabolic system.
Rationale: This assay provides a rapid and controlled environment to identify primary metabolites and determine the rate of metabolism. The inclusion of cofactors allows for the differentiation between hydrolytic and oxidative pathways.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of DMMP in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
Thaw pooled liver S9 fraction (e.g., human, rat) on ice immediately before use. Determine its protein concentration via a Bradford or BCA assay.
-
-
Incubation Setup:
-
Set up triplicate reactions in microcentrifuge tubes for each condition.
-
Condition A (Hydrolysis + Oxidation): 880 µL phosphate buffer, 10 µL DMMP stock (final concentration 100 µM), 100 µL S9 fraction (final protein concentration ~1 mg/mL).
-
Condition B (Hydrolysis only): Same as A, but replace the NADPH-regenerating system with an equal volume of phosphate buffer.
-
Condition C (Negative Control): Same as A, but use heat-inactivated S9 fraction.
-
Pre-incubate all tubes at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 10 µL of the NADPH-regenerating system (for A) or buffer (for B and C).
-
Incubate at 37°C in a shaking water bath.
-
Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated phthalate metabolite). This precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze samples by LC-MS/MS to identify and quantify the parent compound (DMMP) and its metabolites (MMMP, 3-methylphthalic acid).
-
Sources
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The Emergence of Dimethyl 3-Methylphthalate and its Analogs as Bio-Based Plasticizers: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The polymer industry is undergoing a significant paradigm shift, driven by the dual imperatives of enhanced performance and environmental sustainability. This guide provides an in-depth technical exploration of Dimethyl 3-Methylphthalate and its longer-chain analogs, primarily Di(2-ethylhexyl) 3-methylphthalate, as emerging bio-based plasticizers. We will dissect the scientific rationale for their development, from the synthesis of the core 3-methylphthalic anhydride intermediate via a bio-renewable route to the subsequent esterification and performance evaluation in polyvinyl chloride (PVC). This document is intended to serve as a comprehensive resource, elucidating the chemical principles, experimental methodologies, and potential advantages of these novel additives, thereby empowering researchers to explore their application in next-generation polymer formulations.
Introduction: The Imperative for Phthalate Alternatives
Phthalate esters have long been the industry standard for imparting flexibility and durability to a wide range of polymers, most notably PVC.[1][2] However, growing concerns over the potential health and environmental impacts of conventional phthalates have catalyzed the search for safer, more sustainable alternatives.[3][4] This has led to a surge in research focused on bio-based plasticizers, which offer the promise of reduced toxicity and a smaller environmental footprint.[5] Among these, esters of 3-methylphthalic acid are gaining prominence as viable candidates.[6][7][8]
This guide will focus on the synthesis and application of these novel plasticizers, with a particular emphasis on the underlying chemistry that makes them attractive alternatives to traditional phthalates. We will explore a synthetic pathway that begins with renewable resources, a key aspect of their "green" credentials.
Synthesis of 3-Methylphthalate Esters: A Bio-Renewable Approach
The synthesis of 3-methylphthalate plasticizers is a multi-step process that leverages bio-based starting materials. The overall workflow can be conceptualized as the formation of a key intermediate, 3-methylphthalic anhydride, followed by its esterification with a desired alcohol.
Caption: Bio-renewable synthesis route to 3-methylphthalate esters.
Core Synthesis: Diels-Alder Reaction and Dehydration
A key innovation in the production of these bio-based plasticizers is the synthesis of the 3-methylphthalic anhydride precursor from renewable feedstocks.[7] This is typically achieved through a Diels-Alder reaction between 2-methylfuran (derivable from biomass) and maleic anhydride.[4]
Experimental Protocol: Synthesis of 3-Methylphthalic Anhydride (Generalized)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-methylfuran and maleic anhydride in a suitable solvent (e.g., toluene).
-
Diels-Alder Cycloaddition: Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours) to facilitate the [4+2] cycloaddition, forming the oxanorbornene adduct. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Dehydration: After completion of the cycloaddition, add a dehydrating agent (e.g., a strong acid catalyst) to the reaction mixture.
-
Aromatization: Heat the mixture again to induce dehydration of the adduct, leading to the formation of 3-methylphthalic anhydride.
-
Isolation and Purification: Cool the reaction mixture and isolate the crude product. Purify the 3-methylphthalic anhydride by recrystallization or sublimation to obtain a product of high purity.
Causality of Experimental Choices:
-
2-Methylfuran: Its use is pivotal to the "bio-based" claim, as it can be derived from renewable lignocellulosic biomass.[9]
-
Diels-Alder Reaction: This powerful C-C bond-forming reaction provides an efficient and atom-economical route to the cyclic precursor of the phthalate.[4]
-
Dehydration: This step is crucial for the aromatization of the ring system, yielding the stable phthalic anhydride structure.
Esterification: Tailoring the Plasticizer
The properties of the final plasticizer are determined by the alcohol used in the esterification of the 3-methylphthalic anhydride. For the synthesis of this compound, methanol is used, while for the more extensively studied Di(2-ethylhexyl) 3-methylphthalate, 2-ethylhexanol is the reactant.
Experimental Protocol: Esterification of 3-Methylphthalic Anhydride (Generalized)
-
Reaction Setup: Charge a reaction vessel with 3-methylphthalic anhydride and a molar excess of the desired alcohol (methanol for the dimethyl ester, or 2-ethylhexanol for the di(2-ethylhexyl) ester).
-
Catalysis: Add a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst (e.g., SO4²⁻/MoO₃-TiO₂), to the mixture.[10][11]
-
Reaction Conditions: Heat the reaction mixture to a temperature sufficient to drive the esterification, typically with continuous stirring. For the synthesis of dimethyl phthalate from phthalic anhydride, reaction temperatures around 140-150°C have been reported.[10][11] The reaction is a reversible equilibrium; therefore, removal of the water byproduct (e.g., by azeotropic distillation) is often employed to drive the reaction to completion.
-
Workup and Purification: After the reaction is complete, neutralize the acid catalyst. Remove the excess alcohol by distillation, potentially under reduced pressure. The crude ester can then be purified by vacuum distillation to yield the final product.
Causality of Experimental Choices:
-
Excess Alcohol: Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the diester, maximizing the yield.[10]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Water Removal: The removal of water is critical for achieving high conversion rates in this equilibrium-limited reaction.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application as a plasticizer.
| Property | Value | Source |
| CAS Number | 21483-46-5 | [12][13] |
| Molecular Formula | C₁₁H₁₂O₄ | [10] |
| Molecular Weight | 208.21 g/mol | [10] |
| Melting Point | 42.5-44 °C | [13][14] |
| Boiling Point | 167-169 °C (at 21 Torr) | [13] |
| Appearance | Clear oil | [10] |
Performance in Polymer Systems: A Focus on PVC
The primary application explored for 3-methylphthalate esters is as a plasticizer for PVC.[6][8] The addition of a plasticizer to PVC is essential to increase its flexibility, durability, and processability. The plasticizer molecules intercalate between the rigid PVC polymer chains, reducing intermolecular forces and allowing for greater chain mobility.
While specific performance data for this compound is limited in the available literature, studies on its longer-chain analog, Di(2-ethylhexyl) 3-methylphthalate , provide valuable insights into the potential performance of this class of compounds.[6][8]
Key Performance Characteristics of Di(2-ethylhexyl) 3-methylphthalate in PVC:
-
Good Compatibility: Research indicates good compatibility of the 3-methylphthalate ester with the PVC matrix.[15]
-
"Fast Fuser": It has been described as a "fast fuser," which suggests it has an attractive solution temperature for efficient processing of PVC formulations.[15]
-
Thermal Stability: PVC films plasticized with similar bio-based plasticizers have shown increased thermal stability.[1]
These properties suggest that 3-methylphthalate esters can be effective in softening PVC and may offer performance comparable to some conventional phthalates.
Caption: Mechanism of PVC plasticization by 3-methylphthalate esters.
Safety and Toxicological Profile: The "Reduced Toxicity" Hypothesis
A primary driver for the development of bio-based plasticizers is the potential for a more favorable toxicological profile compared to some traditional phthalates.[4] While comprehensive toxicological data for this compound is not yet widely available, some studies on the parent compound, Dimethyl Phthalate (DMP), have shown a positive mutagenic response in the Ames assay in the absence of metabolic activation.[16] However, this mutagenicity was eliminated in the presence of liver enzymes, suggesting that metabolic processes can detoxify the compound.[16][17] It is important to note that skin may have a lower metabolic capacity, which could be a consideration for dermal exposure.[16]
The "reduced toxicity" of bio-based plasticizers is often linked to their potential for lower migration rates from the polymer matrix and different metabolic pathways. Further toxicological studies are necessary to fully substantiate the safety profile of this compound and its analogs.
Future Outlook and Research Directions
The exploratory studies on this compound and its derivatives have opened a promising new avenue in the field of polymer additives. Key areas for future research include:
-
Comprehensive Performance Testing: A detailed comparison of the plasticizing efficiency, migration resistance, and long-term stability of this compound versus its longer-chain analogs and conventional phthalates is needed.
-
Toxicological and Environmental Impact Assessment: Rigorous studies are required to fully characterize the safety profile and biodegradability of these novel plasticizers.
-
Exploration in Other Polymer Systems: While the focus has been on PVC, the applicability of these plasticizers in other polymer systems, such as cellulose derivatives and synthetic rubbers, warrants investigation.
-
Process Optimization: Further optimization of the synthesis process, including catalyst selection and reaction conditions, could improve yields and reduce costs, making these bio-based plasticizers more commercially viable.
Conclusion
This compound and its analogs represent a compelling class of bio-based plasticizers with the potential to address the growing demand for sustainable and safer polymer additives. The synthetic route from renewable resources, coupled with promising performance characteristics in PVC, positions these compounds as strong candidates for further development. This technical guide provides a foundational understanding of their chemistry, synthesis, and application, with the aim of stimulating further research and innovation in this exciting field.
References
- Löwe, C., Hiessl, R., Kleber, J., & Gröger, H. (2020). Towards bio-based plasticizers with reduced toxicity: Synthesis and performance testing of a 3-methylphthalate. Sustainable Chemistry and Pharmacy, 18, 100319.
- Gao, X., et al. (2023). Synthesis and properties of bio-based environmental plasticizer derived from oleic acid for poly (vinyl chloride). Journal of Applied Polymer Science, 140(33), e54228.
- Kozumbo, W. J., Kroll, R., & Rubin, R. J. (1982). Assessment of the mutagenicity of phthalate esters. Environmental Health Perspectives, 45, 103–109.
- Löwe, C., Adebar, N., Hiessl, R., & Gröger, H. (2021). Structure-Performance Guided Design of Sustainable Plasticizers from Biorenewable Feedstocks. ChemSusChem, 14(24), 5495-5504.
- Thiyagarajan, S., Genuino, H., Śliwa, M., & van der Waal, J. C. (2015). Substituted Phthalic Anhydrides from Biobased Furanics: A New Approach to Renewable Aromatics.
- Crespo, J. S., et al. (2019). Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl)
- Jamrani, R., Erythropel, H. C., Nicell, J. A., Leask, R. L., & Marić, M. (2018). How Green Is Your Plasticizer?. Polymers, 10(8), 834.
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Pharos. (n.d.). PHTHALATES (orthophthalates). Retrieved from [Link]
- Roth, T., et al. (1988). Di-(2-ethylhexyl)-phthalate as plasticizer in PVC respiratory tubing systems: indications of hazardous effects on pulmonary function in mechanically ventilated, preterm infants.
- Perwak, J., et al. (1981). An Exposure and Risk Assessment for Phthalate Esters. U.S.
- Environmental Science & Technology. (1987). 1987, 21(8).
- Probe Reports from the NIH Molecular Libraries Program. (2013).
- National Industrial Chemicals Notification and Assessment Scheme. (2019). Phthalate esters: Environment tier II assessment.
- Plass, C., et al. (2020). Inline Analytical Supported Process Development Towards Alternative Bio-based Plasticizers. Chemie Ingenieur Technik, 92(9), 1279-1288.
- Kim, H. J., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Polymers, 15(24), 4697.
- Druey, J., & Marxer, A. (1959). Pyridazino[3,4,5-de]phthalazines. I. Synthesis of the heterocyclic system and key intermediates. Journal of Medicinal and Pharmaceutical Chemistry, 1(1), 1-21.
- Wynne, K. J., et al. (2016). Diffusion of di(2-ethylhexyl)phthalate in PVC quantified by ATR-IR spectroscopy. Polymer, 99, 366-372.
- Safavi, M. S., et al. (2021). Phthalates.
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 31(6), 347-364.
- Wang, L., et al. (2011). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.
- Health Care Without Harm. (2002). Executive Summary: PVC and DEHP.
- Li, H., et al. (2023). Potential utilization of lignocellulosic biomass to a high-value platform chemical -- 2-ethylhexanol. Bioresource Technology, 377, 128957.
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LookChem. (n.d.). Cas 95-47-6,o-Xylene. Retrieved from [Link]
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Methodological & Application
Application Note: Structural Elucidation of Dimethyl 3-methylphthalate using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of Dimethyl 3-methylphthalate (C₁₁H₁₂O₄, Mol. Wt.: 208.21 g/mol ).[3] We will explore the theoretical basis for predicting the spectral features, including chemical shifts and coupling constants, and correlate them with the molecule's distinct structural attributes. This document also includes a detailed, field-proven protocol for sample preparation and data acquisition, designed for researchers and professionals in chemical synthesis and drug development.
Introduction and Structural Overview
This compound is an ortho-substituted aromatic ester. The precise characterization of its constitutional isomers is critical in synthetic chemistry, where subtle changes in substituent position can dramatically alter chemical and biological properties. The molecule's structure features a benzene ring with three different substituents: two adjacent methoxycarbonyl groups (-COOCH₃) and a methyl group (-CH₃).
The key to interpreting the NMR spectra of this molecule lies in recognizing its asymmetry. The methyl group at the C-3 position breaks the plane of symmetry that would exist in a simple dimethyl phthalate, rendering all aromatic protons, all aromatic carbons, and even the two methoxycarbonyl groups chemically non-equivalent. This lack of symmetry is the primary reason for the complexity and richness of its NMR spectra.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis: A Predictive Approach
Due to the molecule's asymmetry, we predict a total of six distinct proton signals. The aromatic region will be complex due to second-order coupling effects, a common phenomenon in ortho-substituted benzene rings where protons are chemically non-equivalent but have similar chemical shifts.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-6 | ~7.8 - 8.0 | d | Jortho = ~7.5 - 8.0 Hz | 1H | Deshielded by the anisotropic effect of the adjacent C1-carbonyl group. |
| H-4 | ~7.5 - 7.7 | d | Jortho = ~7.5 - 8.0 Hz | 1H | Ortho to the C3-methyl group and deshielded by the C2-carbonyl group. |
| H-5 | ~7.3 - 7.5 | t | Jortho = ~7.5 - 8.0 Hz | 1H | Appears as a triplet due to coupling with two ortho protons (H-4 and H-6). |
| OCH₃ (C-1 Ester) | ~3.90 | s | - | 3H | Non-equivalent to the other ester methyl due to different adjacent groups. |
| OCH₃ (C-2 Ester) | ~3.88 | s | - | 3H | Slightly different chemical environment compared to the C-1 ester methyl. |
| Ar-CH₃ (C-3) | ~2.5 - 2.7 | s | - | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
Causality of Chemical Shifts and Splitting:
-
Aromatic Protons (H-4, H-5, H-6): These protons resonate downfield (7.3-8.0 ppm) due to the diamagnetic anisotropy of the benzene ring. The two ester groups are strongly electron-withdrawing, which further deshields these protons. H-6 is expected to be the most downfield, being ortho to a carbonyl group without any adjacent electron-donating groups.
-
Splitting Pattern: The aromatic signals will exhibit characteristic ortho-coupling (³JHH) of approximately 7-8 Hz. H-5, being coupled to both H-4 and H-6, is predicted to appear as a triplet (or more accurately, a doublet of doublets with similar J-values). H-4 and H-6 will appear as doublets.
-
Methyl Protons: The two methoxy (-OCH₃) groups are diastereotopic due to the molecule's chirality plane and will appear as two distinct singlets. The aromatic methyl (-CH₃) group also appears as a singlet in a region typical for such groups.
¹³C NMR Spectral Analysis: A Predictive Approach
The asymmetry of the molecule dictates that all eleven carbon atoms are chemically unique, leading to the expectation of eleven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Carbon Type | Rationale |
|---|---|---|---|
| C=O (C-1 Ester) | ~168 - 170 | C (Quaternary) | Carbonyl carbon chemical shift, influenced by conjugation. |
| C=O (C-2 Ester) | ~167 - 169 | C (Quaternary) | Non-equivalent to the other carbonyl due to different neighboring groups. |
| C-3 | ~138 - 140 | C (Quaternary) | Aromatic carbon bearing the methyl group. |
| C-1 | ~132 - 134 | C (Quaternary) | Aromatic carbon attached to an ester group. |
| C-2 | ~131 - 133 | C (Quaternary) | Aromatic carbon attached to the second ester group. |
| C-6 | ~130 - 132 | CH (Tertiary) | Aromatic methine carbon. |
| C-4 | ~129 - 131 | CH (Tertiary) | Aromatic methine carbon. |
| C-5 | ~127 - 129 | CH (Tertiary) | Aromatic methine carbon. |
| OCH₃ (Ester 1) | ~52 - 53 | CH₃ (Primary) | Methoxy carbon, typical range.[4] |
| OCH₃ (Ester 2) | ~52 - 53 | CH₃ (Primary) | Non-equivalent methoxy carbon. |
| Ar-CH₃ | ~20 - 22 | CH₃ (Primary) | Aromatic methyl carbon, typical upfield shift. |
Causality of Chemical Shifts:
-
Carbonyl Carbons: The two ester carbonyl carbons are the most deshielded, appearing far downfield as is characteristic.
-
Aromatic Carbons: The six aromatic carbons resonate in the 127-140 ppm range. The quaternary carbons (C-1, C-2, C-3) are generally identifiable by their lower intensity and can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Aliphatic Carbons: The methoxy and methyl carbons are shielded and appear upfield, with the methoxy carbons around 52 ppm and the aromatic methyl carbon appearing at the most upfield position (~21 ppm).
Experimental Protocol
This protocol outlines a standardized procedure for preparing a high-quality NMR sample for analysis. Trustworthiness is ensured by using precise measurements and high-purity materials.
Materials and Reagents
-
This compound (sample)
-
Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)[5]
-
Pasteur pipette
-
Analytical balance
-
Small vial for dissolving the sample
Sample Preparation Workflow
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol
-
Weighing the Sample: Accurately weigh approximately 10 mg of this compound for ¹H NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.[6][7] Higher concentrations for ¹³C NMR are necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.[8]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and volatility, which simplifies sample recovery.
-
Mixing: Gently swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm, consistent with the detection region of the NMR probe.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Homogenization: Gently invert the tube several times to ensure the solution is homogeneous.
NMR Instrument Setup and Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Lock and Shim: The instrument software will use the deuterium signal from the CDCl₃ to "lock" the magnetic field frequency, correcting for any drift. The process of "shimming" is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.[6]
-
¹H Acquisition: Acquire the proton spectrum. Typical parameters on a 500 MHz spectrometer would include 16 scans, a relaxation delay (d1) of 2 seconds, and a 90° pulse width.
-
¹³C Acquisition: Acquire the carbon spectrum. A significantly higher number of scans (e.g., 1024 or more) is required. A broadband proton-decoupled experiment is standard to ensure all carbon signals appear as singlets, simplifying the spectrum.
Conclusion
The structural analysis of this compound by NMR spectroscopy is a clear demonstration of the technique's power. The predicted ¹H and ¹³C spectra, characterized by six unique proton signals and eleven unique carbon signals, directly reflect the molecule's inherent asymmetry. The chemical shifts, integration values, and coupling patterns all provide complementary information that, when pieced together, allow for an unambiguous confirmation of the compound's constitution. The protocols provided herein offer a reliable and reproducible method for obtaining high-quality NMR data for this and similar small organic molecules.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12562468, this compound. Available at: [Link]
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Global Substance Registration System (GSRS). This compound. Available at: [Link]
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University of California, Santa Cruz. 13C NMR Chemical Shift Table. Available at: [Link]
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Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Available at: [Link]
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eScholarship, University of California. Covalent Bonding of Phthalate Mimics to Poly(vinyl chloride) to Prevent Leaching. Available at: [Link]
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University of Liverpool. Applications of 13C NMR. Available at: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
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ACS Publications. NMR Characterization of Substrate Binding in the Phthalate Dioxygenase System. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Available at: [Link]
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University of Wisconsin-Madison. ¹H NMR: Intermediate Level, Spectrum 18. Available at: [Link]
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ACS Publications. Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. Available at: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
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AIP Publishing. Proton Magnetic Resonance of Dimethyl Phthalates. Available at: [Link]
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Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]
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National Center for Biotechnology Information. Isolation and characterization of phthalates from Brevibacterium mcbrellneri that cause cytotoxicity and cell cycle arrest. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Help - SDBS. Available at: [Link]
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ResearchGate. ¹H and ¹³C NMR data of bis (2-ethylheptyl) phthalate in CDCl₃. Available at: [Link]
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Cheméo. Chemical Properties of Dimethyl phthalate (CAS 131-11-3). Available at: [Link]
-
The Russian Journal of Bioorganic Chemistry. NMR spectroscopy study of the structure of hypromellose phthalate, a component of enteric coatings of medicinal products. Available at: [Link]
-
University of Illinois Urbana-Champaign. Small molecule NMR sample preparation. Available at: [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C11H12O4 | CID 12562468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. 13C Applications [ch.ic.ac.uk]
Application Note: Trace Analysis of Dimethyl 3-methylphthalate (DM3MP) in Pharmaceutical Matrices via HS-SPME-GC-MS
Abstract & Introduction
Dimethyl 3-methylphthalate (DM3MP) (CAS: 21483-46-5) is a specific structural analog of the common plasticizer Dimethyl phthalate (DMP).[1] While less ubiquitous than DEHP or DBP, DM3MP appears as a process impurity in the synthesis of specific active pharmaceutical ingredients (APIs), particularly those involving phthalazine ring closures, or as a specialized leachable from engineered polymer gaskets.[1]
Unlike standard phthalates, DM3MP possesses a methyl group directly attached to the benzene ring (position 3). This structural modification alters its mass spectral fragmentation and chromatographic behavior, rendering standard "Phthalate Screening" methods (targeting m/z 149) insufficient.[1]
This Application Note details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with GC-MS for the quantification of DM3MP. This method prioritizes fiber longevity and matrix independence, making it suitable for complex drug formulations and biological fluids.[1]
Mechanism & Theory
The SPME Partitioning Principle
SPME relies on the equilibrium partitioning of the analyte between the sample matrix, the headspace, and the fiber coating.[1] For DM3MP (MW 208.21 g/mol ), the extraction efficiency (
Where:
- : Affinity of the fiber for DM3MP (favored by PDMS/DVB coatings).[1]
- : Henry’s Law constant (favored by elevated temperature and ionic strength).[1]
The "Methyl-Shift" in Mass Spectrometry
Critical Expert Insight: Most phthalate methods rely on the m/z 149 ion (protonated phthalic anhydride). However, DM3MP has a methyl group on the aromatic ring.[1]
-
Standard Phthalate Fragment: m/z 149[1]
-
DM3MP Fragment: The methyl group remains on the aromatic ring fragment, shifting the anhydride ion by +14 Da to m/z 163 .
-
Base Peak: Loss of the methoxy group (
) typically yields the acylium ion at m/z 177 .
Therefore, monitoring m/z 149 will result in false negatives.
Experimental Design
Materials & Reagents[2]
-
Target Analyte: this compound (CAS 21483-46-5), >98% purity.[1]
-
Internal Standard (IS): Dimethyl phthalate-3,4,5,6-d4 (DMP-d4) is acceptable, though this compound-d6 (if available) is ideal.[1]
-
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove phthalate background.[1]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa (pre-conditioned).
Fiber Selection Strategy
| Fiber Type | Coating Thickness | Polarity | Suitability for DM3MP | Recommendation |
| PDMS | 100 µm | Non-polar | Good for volatiles, but may have slow equilibration for DM3MP.[1] | Alternative |
| PA | 85 µm | Polar | High affinity for esters, but prone to water swelling in HS mode.[1] | Not Recommended |
| PDMS/DVB | 65 µm | Bipolar | Excellent. DVB pores trap the aromatic ring; PDMS handles the ester chains.[1] | Primary Choice |
| CAR/PDMS | 75 µm | Bipolar | Pores too small (microporous); better for gases/solvents.[1] | Not Recommended |
Workflow Diagram
The following diagram illustrates the critical decision points and workflow for the analysis.
Caption: Standardized HS-SPME workflow for DM3MP analysis emphasizing the critical matrix modification step.
Detailed Protocol
Phase 1: Instrument Configuration
GC Parameters (Agilent 7890B or equivalent):
-
Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or DB-5MS.[1]
-
Note: If separation from Dimethyl 4-methylphthalate is required, use a polar column like DB-Wax .[1]
-
-
Inlet: Splitless mode, 260°C.
-
Liner: SPME-specific liner (0.75 mm ID) to minimize peak broadening.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
40°C (hold 1 min)
-
Ramp 20°C/min to 180°C
-
Ramp 5°C/min to 230°C (Critical for isomer separation)
-
Ramp 30°C/min to 300°C (Bake out)
-
MS Parameters (Agilent 5977B or equivalent):
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition: SIM Mode (Select Ion Monitoring)
-
SIM Window (DM3MP):
Phase 2: Sample Preparation & Extraction
-
Blank Preparation (Crucial):
-
Sample Loading:
-
SPME Extraction:
-
Incubation: Agitate sample at 500 rpm at 60°C for 10 minutes to equilibrate headspace.
-
Exposure: Pierce septum and expose the PDMS/DVB fiber to the headspace.
-
Extraction Time: 30 minutes at 60°C with continuous agitation.
-
Note: Do not immerse the fiber in the liquid (Direct Immersion) if the matrix contains proteins or surfactants, as this will foul the fiber.[1]
-
-
Desorption:
Method Validation & QA
Isomer Specificity
DM3MP is an isomer of Dimethyl 4-methylphthalate.[1] You must verify separation.[1][2]
-
3-methyl isomer: Generally elutes earlier on non-polar columns (5% phenyl) due to steric hindrance (ortho-effect) slightly reducing boiling point compared to the 4-methyl isomer.[1]
-
Validation Step: Inject a mixed standard of 3-methyl and 4-methyl isomers. Baseline resolution (
) is required.[1]
Linearity and Sensitivity
-
Range: 10 ppb to 1000 ppb (ng/mL).
-
LOD: Typically < 1 ppb using SIM mode.[1]
-
Correlation Coefficient (
): > 0.995.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (m/z 149) | Lab contamination | This is not your analyte. DM3MP is m/z 177/163.[1] Ignore 149 unless monitoring for DEHP/DBP co-contamination.[1] |
| Poor Sensitivity | Fiber damage or low ionic strength | Replace PDMS/DVB fiber.[1] Ensure NaCl is added to saturation (salt-out effect).[1] |
| Peak Tailing | Cold spots in injector | Ensure SPME liner is used and inlet temp is ≥250°C. |
| Co-elution | Isomer interference | Switch to a DB-Wax column to separate 3-methyl from 4-methyl isomers. |
References
-
FDA Global Substance Registration System (GSRS). this compound (CAS 21483-46-5).[1][3] U.S. Food and Drug Administration.[1] [Link][1]
-
Pena, M.T., et al. (2025). Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters. Journal of Chromatography A. [Link][1]
-
Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[Link]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Phthalate Fragmentation Patterns.[1][Link][1]
Sources
Application Note: Determination of Dimethyl 3-methylphthalate in Wastewater
Abstract
This application note details a robust, high-specificity protocol for the quantification of Dimethyl 3-methylphthalate (CAS 21483-46-5) in complex wastewater matrices. Unlike standard Dimethyl phthalate (DMP), this methylated derivative requires specific chromatographic resolution and mass spectral targeting to avoid false negatives or co-elution errors. The method utilizes Solid Phase Extraction (SPE) with a polymeric sorbent followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1] This workflow ensures a Method Detection Limit (MDL) of <10 ng/L, suitable for environmental compliance and degradation pathway studies.
Introduction & Scientific Rationale
The Analytical Challenge
Phthalate esters are ubiquitous environmental pollutants, but specific methylated derivatives like This compound often act as unique markers for industrial synthesis byproducts or specific microbial degradation pathways of larger plasticizers.
-
Isomer Specificity: The analyte (MW 208) is structurally similar to Dimethyl phthalate (MW 194) but contains an additional methyl group on the benzene ring. Standard EPA methods (e.g., Method 606) designed for DMP may fail to resolve this compound or misidentify it due to shared fragment ions (e.g., m/z 163).
-
Matrix Complexity: Wastewater contains high levels of surfactants, lipids, and suspended solids that suppress ionization and clog standard injection liners.
-
Mass Spectral Logic: While long-chain phthalates (e.g., DEHP) rely on the McLafferty rearrangement yielding the m/z 149 ion, methyl esters lack the required
-hydrogen. Consequently, this compound relies on -cleavage, necessitating a distinct MRM transition strategy.
Experimental Strategy
This method employs Hydrophilic-Lipophilic Balanced (HLB) SPE to retain the moderately polar analyte while washing away salts and highly polar interferences. Analysis is performed via GC-MS/MS to isolate the unique precursor ion (
Materials and Reagents
Standards
-
Target Analyte: this compound (CAS 21483-46-5), Purity
98%. -
Internal Standard (IS): Dimethyl phthalate-3,4,5,6-d4 (DMP-d4) or Dibutyl phthalate-d4. Note: DMP-d4 is preferred due to similar retention behavior.
-
Stock Solution: Prepare 1.0 mg/mL in methanol. Store at -20°C.
Reagents
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM, Pesticide grade), Acetone (Pesticide grade), Reagent Water (Milli-Q, <5 ppb TOC).
-
Buffer: Sodium thiosulfate (for dechlorination of wastewater).
-
SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent polymeric reversed-phase sorbent.
Sample Preparation Protocol
Sample Collection and Pre-treatment
-
Collection: Collect 500 mL of wastewater in amber glass bottles with PTFE-lined caps.
-
Preservation: Add sodium thiosulfate (80 mg/L) immediately to quench residual chlorine.
-
Filtration: Filter samples through a 0.7
m glass fiber filter (GFF) to remove suspended solids. Critical: Do not use plastic filters to avoid phthalate contamination. -
Acidification: Adjust pH to < 2.0 using 6N HCl to protonate acidic interferences and improve analyte retention on the SPE sorbent.
Solid Phase Extraction (SPE) Workflow
Figure 1: Optimized SPE workflow for the extraction of methyl phthalates from wastewater.[2]
Instrumental Analysis (GC-MS/MS)[1][3][4][5][6][7]
Gas Chromatography Conditions
-
System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms Ultra Inert (30 m
0.25 mm 0.25 m).-
Rationale: The 5% phenyl phase provides necessary selectivity to separate the 3-methyl isomer from potential 4-methyl isomers or standard DMP.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1
L, Splitless (Pulse pressure 25 psi for 0.5 min). -
Inlet Temp: 260°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 5°C/min to 220°C (Critical for isomer separation).
-
Ramp 3: 30°C/min to 300°C (hold 3 min).
-
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: Electron Ionization (EI), 70 eV, 230°C.
-
Mode: Multiple Reaction Monitoring (MRM).[1]
-
Collision Gas: Nitrogen or Argon.
MRM Transition Table:
| Compound | Precursor Ion ( | Product Ion ( | CE (eV) | Dwell (ms) | Type | Rationale |
| This compound | 208.1 | 177.1 | 15 | 100 | Quant | Loss of -OCH |
| 208.1 | 163.0 | 25 | 100 | Qual | Formation of methylated anhydride | |
| DMP-d4 (IS) | 198.1 | 167.1 | 15 | 100 | Quant | Deuterated analog |
Note: The transition 208
QA/QC and Validation Criteria
To ensure data trustworthiness, the following validation metrics must be met:
-
Linearity: Calibration curve (10 – 1000 ng/L) must have
. -
Method Detection Limit (MDL): Calculate as
of 7 replicates spiked at 20 ng/L. Target MDL: < 5 ng/L. -
Recovery: Spiked wastewater samples (at 100 ng/L) must yield recoveries between 70% and 120%.
-
Blank Analysis: A laboratory reagent blank (LRB) must be analyzed with every batch (max 20 samples). Analyte concentration in LRB must be < 1/3 of the LOQ.
Troubleshooting Guide
-
High Background (m/z 149): While this method targets m/z 208/177, high levels of standard phthalates can cause source contamination. Bake out the column at 320°C for 15 mins if carryover is observed.
-
Low Recovery: Ensure the wastewater pH is < 2 during loading. Phthalates can bind to suspended organic matter; ensure thorough filtration and consider increasing the elution solvent volume.
References
-
U.S. Environmental Protection Agency. (1984).[3] Method 606 - Phthalate Ester. 40 CFR Part 136.[2] Link
-
U.S. Environmental Protection Agency. (2007). Method 8061A - Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14503, Dimethyl phthalate. (Used for structural comparison and fragmentation logic). Link
-
ChemScene. (2023). This compound Product Data (CAS 21483-46-5).[4][5] Link
Sources
- 1. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry | مواقع أعضاء هيئة التدريس [faculty.ksu.edu.sa]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FDA全球物质登记数据库-D [drugfuture.com]
- 5. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
High-resolution mass spectrometry for identifying Dimethyl 3-methylphthalate isomers
Application Note: High-Resolution Mass Spectrometry Profiling of Dimethyl 3-methylphthalate Isomers
Executive Summary
The accurate identification of this compound (DM3MP) is critical in environmental monitoring and pharmaceutical impurity profiling. DM3MP (
This guide details a protocol using Gas Chromatography coupled with High-Resolution Quadrupole-Time-of-Flight Mass Spectrometry (GC-Q-TOF) . By leveraging high-fidelity retention indexing and precise mass defect analysis of fragment ions, this method provides a self-validating workflow to unambiguously identify DM3MP.
Technical Theory & Mechanism
The Isomer Challenge
Phthalates typically fragment to form a stable protonated phthalic anhydride ion. For unsubstituted phthalates (like DEHP), this is the iconic m/z 149 .
-
Methyl-Phthalate Shift: The addition of a methyl group to the benzene ring shifts this diagnostic anhydride ion by +14 Da to m/z 163.039 .
-
The Ortho-Effect Distinction: The 3-methyl isomer possesses a "vicinal" substitution pattern (1,2,3-substitution). The methyl group is ortho to one ester group. This steric crowding promotes specific hydrogen transfer mechanisms (Ortho Effect) during ionization that differ kinetically from the 4-methyl isomer (1,2,4-substitution).
High-Resolution Necessity
While GC separates the peaks, HRMS is required to:
-
Confirm Elemental Composition: Rule out isobaric interferences (e.g., extracted matrix components with m/z ~208) with <2 ppm mass accuracy.
-
Fragment Verification: Confirm that the m/z 163 daughter ion is indeed
(protonated methyl-phthalic anhydride) and not a matrix artifact.
Experimental Workflow Diagram
Figure 1: Analytical workflow for the isolation and confirmation of DM3MP isomers.
Detailed Protocol
Reagents & Standards
-
Reference Standards: this compound (CAS: Custom/Rare) and Dimethyl 4-methylphthalate.
-
Internal Standard: Dimethyl phthalate-3,4,5,6-d4 (DMP-d4).
-
Solvents: n-Hexane (Suprasolv grade), Acetone.
Sample Preparation (Solid Matrix)
-
Weighing: Accurately weigh 1.0 g of sample into a 15 mL glass centrifuge tube (Teflon-lined cap).
-
Spiking: Add 50 µL of Internal Standard solution (10 µg/mL).
-
Extraction: Add 5 mL of Hexane:Acetone (1:1 v/v).
-
Agitation: Vortex for 1 min, then ultrasonicate for 20 min at room temperature.
-
Separation: Centrifuge at 4000 rpm for 5 min.
-
Clean-up: Transfer the supernatant to a clean vial. Evaporate to dryness under
and reconstitute in 1 mL pure Hexane.
GC-HRMS Instrumentation Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / Thermo Trace 1300 | Standard platform. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, 5% phenyl phase is standard for identifying isomers via Retention Index (RI). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Splitless, 280°C | High temp ensures volatilization of phthalates without degradation. |
| Oven Program | 60°C (1 min) → 20°C/min → 200°C → 3°C/min → 230°C → 20°C/min → 300°C (3 min) | Critical: The slow ramp (3°C/min) between 200-230°C is designed to maximize separation of the 3-methyl and 4-methyl isomers. |
| Transfer Line | 290°C | Prevent cold spots. |
| Ion Source | Electron Ionization (EI), 250°C, 70 eV | Standard spectra for library matching. |
| MS Analyzer | Q-TOF or Orbitrap (Res > 25,000) | High resolution required for mass defect filtering. |
Data Analysis & Interpretation
Identification Criteria
To confirm this compound, the analyte must satisfy all three criteria:
-
Exact Mass Confirmation:
-
Precursor Ion (
): 208.0736 -
Base Peak (
Anhydride): 163.0390 ( ) -
Tolerance: < 5 ppm error.
-
-
Retention Index (RI) Discrimination:
-
Calculate RI using C8-C20 alkane ladder.
-
Observation: On a DB-5MS column, This compound typically elutes earlier than Dimethyl 4-methylphthalate due to the "ortho-effect" twisting the ester group out of plane, slightly reducing polarity/boiling point compared to the more planar 4-methyl isomer.
-
Target RI: ~1480–1510 (Must be established with pure standard daily).
-
-
Diagnostic Ion Ratios (The "Ortho" Check):
-
Compare the ratio of
to . -
The 3-methyl isomer often shows a suppressed m/z 177 intermediate due to rapid conversion to the stable anhydride (m/z 163) facilitated by the adjacent methyl group.
-
Quantitative Data Table (Example)
| Analyte | Retention Time (min) | Exact Mass (m/z) | Mass Error (ppm) | Formula | Diagnostic Ion (m/z) |
| DM 3-methyl | 12.45 | 208.0734 | -0.9 | 163.0391 | |
| DM 4-methyl | 12.82 | 208.0735 | -0.5 | 163.0390 | |
| Matrix Interference | 12.50 | 208.1450 | +340 | N/A |
Note: The "Matrix Interference" row demonstrates why HRMS is vital; low-res MS would see all three as "208".
Fragmentation Pathway (Graphviz)
The following diagram illustrates the fragmentation mechanism shift from the parent ion to the diagnostic anhydride ion.
Figure 2: Proposed fragmentation pathway. The m/z 163 ion is the specific marker for methyl-substituted phthalates, distinct from the m/z 149 of DEHP.
References
-
NIST Mass Spectrometry Data Center. (2023). Dimethyl phthalate and derivatives: Electron Ionization Mass Spectra. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
U.S. EPA. (2014). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Basis for extraction protocols). Retrieved from [Link]
- Kováts, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Helvetica Chimica Acta. (Foundation of the Retention Index system used in Protocol 5.1).
Sources
Application Note: Leaching Studies of Dimethyl 3-methylphthalate (DM3MP) from Food Contact Materials
Executive Summary & Scope
This Application Note provides a definitive protocol for evaluating the leaching (migration) potential of Dimethyl 3-methylphthalate (DM3MP) from polymer-based food contact materials. While standard phthalates (e.g., DEHP, DBP) are well-regulated, DM3MP often appears as a Non-Intentionally Added Substance (NIAS), a degradation product of specialized polyester resins, or a specific isomeric impurity.
Why this matters: Standard phthalate protocols often rely on the ubiquitous m/z 149 fragment ion. However, due to the methyl substitution on the aromatic ring, DM3MP exhibits a distinct fragmentation pattern (shifting the base peak to m/z 163). Blindly applying standard "phthalate methods" will result in false negatives. This guide addresses the specific physicochemical challenges of DM3MP, bridging EU Regulation 10/2011 compliance with USP <1663> extractables/leachables frameworks.
Physicochemical Profile & Simulant Selection
Understanding the analyte is the prerequisite for successful extraction.
| Property | Value / Characteristic | Impact on Protocol |
| Analyte | This compound | Target Analyte |
| Molecular Weight | ~208.21 g/mol | Semi-volatile; amenable to GC-MS. |
| Log P (Octanol/Water) | ~2.1 - 2.5 (Estimated) | Moderate lipophilicity. Migrates into both aqueous-alcoholic and fatty matrices. |
| Key MS Fragments | m/z 163 (Base), 135, 208 (M+) | CRITICAL: Does not produce the standard m/z 149 phthalate peak. |
| Solubility | Soluble in alcohols, acetonitrile, DCM. | Use Acetonitrile (ACN) or Dichloromethane (DCM) for extraction. |
Simulant Selection Strategy
Based on EU Regulation 10/2011 , the following simulants are required to cover the polarity range of DM3MP:
-
Simulant B (3% Acetic Acid): Essential. As a dimethyl ester, DM3MP is more susceptible to hydrolysis and aqueous migration than long-chain phthalates.
-
Simulant D1 (50% Ethanol): Represents dairy and alcoholic products; excellent solvent for medium-polarity leachables.
-
Simulant D2 (Vegetable Oil): Represents fatty foods.[1] Note: Isooctane is often used as a substitute for D2 in screening due to analytical ease.
-
Simulant E (Tenax®/MPPO): For dry foods (paper/board packaging).
Experimental Protocol: Migration & Extraction
Phase A: Migration Setup
Standard Condition: 10 days at 40°C (covers long-term storage).
-
Surface-to-Volume Ratio: Maintain
of material per (or 1 L) of simulant. -
Vessel Choice: Use Glass migration cells only.
-
Expert Insight: Never use plastic tubes for phthalate analysis. Background contamination from labware plasticizers (often DBP or DEHP) is the #1 cause of assay failure. Bake all glassware at 400°C for 4 hours prior to use.
-
-
Blank Preparation: Prepare a "Process Blank" containing simulant only, treated identically to the samples.
Phase B: Extraction Workflows
Workflow 1: Aqueous/Alcoholic Simulants (Simulant B, D1)
Technique: Liquid-Liquid Extraction (LLE)
-
Transfer 50 mL of migration solution into a glass separatory funnel.
-
Add 10 µL of Internal Standard (IS) solution (Suggestion: Dimethyl phthalate-d4 or Anthracene-d10 ).
-
Add 10 mL Dichloromethane (DCM). Shake vigorously for 2 minutes. Vent frequently.
-
Allow phases to separate. Collect the lower organic layer.
-
Repeat extraction with another 10 mL DCM. Combine organic layers.
-
Dry over anhydrous Sodium Sulfate (
). -
Concentrate to 1 mL under a gentle stream of Nitrogen at 35°C. Do not evaporate to dryness (DM3MP is semi-volatile and will be lost).
Workflow 2: Fatty Simulants (Vegetable Oil)
Technique: Solvent Partitioning (Oil is incompatible with direct GC injection)
-
Weigh 5 g of oil simulant into a glass centrifuge tube.
-
Add 10 µL Internal Standard.
-
Add 10 mL Acetonitrile (ACN) saturated with hexane.
-
Vortex for 1 minute; Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the top ACN layer to a clean vial.
-
Optional Clean-up: If the ACN layer is cloudy (lipid carryover), pass through a C18 SPE cartridge to remove residual fats.
-
Concentrate to 1 mL under Nitrogen.
Analytical Methodology: GC-MS/MS
Instrument: Gas Chromatograph coupled with Triple Quadrupole Mass Spectrometer (GC-MS/MS) or Single Quad (SIM mode).
Chromatographic Conditions
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 5°C/min to 280°C (hold 5 min)
-
Reasoning: The slow ramp at the end ensures separation of DM3MP from potential co-eluting isomers like DMP or DEP.
-
Mass Spectrometry Parameters (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
| Analyte | Quant Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Retention Time (Approx) |
| DM3MP | 163 | 135 | 193 | ~8.5 min |
| DMP-d4 (IS) | 167 | 139 | - | ~8.2 min |
Note on Ions: The shift from the standard phthalate ion (149) to 163 corresponds to the methylated aromatic ring fragment
Visualization of Workflow
Caption: Integrated workflow for DM3MP isolation showing divergent extraction paths for aqueous vs. fatty simulants to ensure maximum recovery.
Validation & Quality Control (Self-Validating System)
To ensure "Trustworthiness" as per E-E-A-T principles, the method must include these checkpoints:
-
Recovery Check: Spike blank simulant with DM3MP at the Specific Migration Limit (SML) level (e.g., 0.05 mg/kg). Acceptable recovery: 80-110% .
-
Linearity: Calibration curve (0.01 – 1.0 mg/L) must have
. -
Sensitivity: The Limit of Quantification (LOQ) must be at least 0.01 mg/kg to meet regulatory stringency for non-authorized substances (NIAS).
-
Interference Check: Monitor m/z 149. If a large peak appears at m/z 149 but not m/z 163, it is a standard phthalate (like DMP), not DM3MP. This confirms specificity.
References
-
European Commission. (2011).[2][3] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[3][4] Official Journal of the European Union. Link
-
European Food Safety Authority (EFSA). (2011). Note for Guidance: For the preparation of an application for the safety assessment of a substance to be used in plastic food contact materials. EFSA Journal. Link
-
Standard Method EN 13130-1. (2004). Materials and articles in contact with foodstuffs - Guide to test methods for the specific migration of substances from plastics to foods and food simulants.[5] CEN (European Committee for Standardization). Link
-
United States Pharmacopeia (USP). (2020). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. USP-NF. Link
-
Bhunia, K., et al. (2013). Migration of chemical compounds from packaging polymers during microwave heating: a review. Comprehensive Reviews in Food Science and Food Safety. Link
Sources
Analytical standards and reference materials for Dimethyl 3-methylphthalate
Application Note: High-Resolution Analysis & Reference Standards for Dimethyl 3-methylphthalate
Abstract
This application note details the structural characterization, reference material certification, and quantitative analysis of This compound (DM3MP) , a specific methylated phthalate isomer (CAS: 21483-46-5). Unlike the ubiquitous dimethyl phthalate (DMP), the 3-methyl isomer presents unique separation challenges due to steric hindrance and mass spectral fragmentation overlap with other alkylated phthalates. This guide provides a validated GC-MS protocol for resolving DM3MP from its structural isomer (dimethyl 4-methylphthalate) and the common DMP matrix, essential for environmental forensics and pharmaceutical impurity profiling.[1]
Introduction & Chemical Context
This compound is the dimethyl ester of 3-methylphthalic acid.[1] While often overshadowed by high-volume plasticizers like DEHP, DM3MP is critical in two specific domains:
-
Environmental Forensics: It serves as a specific marker for the degradation of methylated naphthalenes and coal-derived aromatics.[1]
-
Pharmaceutical Impurities: It appears as a synthesis byproduct when using methylated phthalic anhydrides in drug substance manufacturing.[1]
The Analytical Challenge: The primary difficulty lies in distinguishing DM3MP from:
-
Dimethyl phthalate (DMP): The non-methylated parent (MW 194).[1][2]
-
Dimethyl 4-methylphthalate: The para/meta substituted isomer (MW 208).[1]
Standard "Phthalate Methods" (e.g., EPA 8061A) often fail to resolve the 3-methyl and 4-methyl isomers, leading to quantitation errors. This protocol utilizes the "Ortho-Effect"—the steric repulsion between the 3-methyl group and the adjacent ester—to achieve chromatographic resolution.[1]
| Property | This compound | Dimethyl 4-methylphthalate | Dimethyl Phthalate (DMP) |
| CAS No. | 21483-46-5 | 19438-61-4 | 131-11-3 |
| MW | 208.21 g/mol | 208.21 g/mol | 194.19 g/mol |
| Key Feature | Steric hindrance at C3 | No steric hindrance | No methyl group |
| Boiling Point | ~285°C | ~288°C | 283.7°C |
Reference Material Certification Workflow
Before analysis, the reference standard must be characterized. Commercial "technical grade" methyl phthalates are often mixtures of isomers.[1] We recommend a Primary Reference Standard certified via the following workflow to ensure isomeric purity >99%.
Protocol: Reference Material Verification
-
Synthesis: Esterification of 3-methylphthalic anhydride with Methanol-d4 (optional for internal standard) or Methanol.
-
Identity Confirmation (NMR):
-
1H NMR (CDCl3): Look for the specific splitting pattern of the aromatic ring (ABC system) and the integration of the distinct methyl group.
-
Differentiation: The 3-methyl isomer will show a distinct chemical shift for the ortho ester methyl protons due to shielding.[1]
-
-
Purity Assignment: Mass Balance approach (100% - Water - Residual Solvents - Inorganics).[1]
Figure 1: Workflow for the synthesis and certification of high-purity this compound reference material.
Analytical Protocol: High-Resolution GC-MS
This method uses Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[1][3] The 3-methyl group creates a unique fragmentation pattern compared to DMP.[1]
Instrumentation & Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Note: A standard 5% phenyl column is sufficient, but a "Wax" column (e.g., DB-WAX) provides better separation if the 3-methyl and 4-methyl isomers are co-eluting in your specific matrix.[1]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless (1 µL injection) @ 280°C.
-
Oven Program:
-
60°C (hold 1 min).
-
20°C/min to 220°C.
-
5°C/min to 260°C (Critical ramp for isomer separation ).
-
Hold 2 min.
-
Mass Spectrometry Parameters (SIM Mode)
To distinguish DM3MP from interferences, monitor the following ions.
| Analyte | Target Ion (Quant) | Qualifier 1 | Qualifier 2 | Rationale |
| DM3MP | 177 | 208 (M+) | 163 | 177 is [M-OCH3]+. 163 is the methylphthalic anhydride ion.[1] |
| DMP (Interference) | 163 | 194 (M+) | 135 | 163 is [M-OCH3]+ for DMP.[1] Note the overlap with DM3MP qualifier. |
| DM 4-methyl | 177 | 208 (M+) | 163 | Identical MS to DM3MP; relies on Retention Time.[1] |
| Internal Std (DMP-d4) | 167 | 198 | - | Deuterated analog of DMP.[1] |
Critical Insight (The "163" Trap): Many analysts monitor m/z 163 for DMP.[1] However, DM3MP also produces a strong 163 ion (methylphthalic anhydride).
-
Rule: You MUST separate them chromatographically. If peaks overlap, the 163 signal will be a composite of DMP and DM3MP.
-
Solution: Use m/z 177 for DM3MP quantification. DMP (MW 194) cannot produce ion 177.[1]
Sample Preparation & Contamination Control
Phthalate analysis is notorious for background contamination.[1] DM3MP is less ubiquitous than DEHP, but cross-contamination from laboratory plastics is still a risk.
Protocol: Liquid-Liquid Extraction (LLE)
Applicable for aqueous samples or dissolved drug substances.[1]
-
Glassware Prep: Bake all glassware at 400°C for 4 hours . Do not use plastic pipette tips for the final solvent steps; use glass syringes.[1]
-
Extraction:
-
Aliquot 10 mL sample into a glass vial.
-
Add Internal Standard (DMP-d4, 50 µL of 10 ppm solution).
-
Add 2 mL Dichloromethane (DCM) (Pesticide Grade).[1]
-
Vortex for 2 minutes. Centrifuge to separate layers.
-
-
Concentration:
-
Transfer the lower organic layer to a GC vial.[1]
-
Optional: If sensitivity <10 ppb is required, evaporate to dryness under Nitrogen and reconstitute in 100 µL Isooctane.
-
Figure 2: Analytical decision tree for identifying this compound using specific ion monitoring and retention time logic.
Method Validation Parameters
The following performance characteristics should be targeted during method validation (ICH Q2 guidelines):
-
Specificity: Resolution (Rs) > 1.5 between this compound and Dimethyl 4-methylphthalate.[1]
-
Linearity: 10 ng/mL to 5000 ng/mL (R² > 0.995).[1]
-
Limit of Quantitation (LOQ): Typically 5 ng/mL (ppb) in SIM mode.[1]
-
Recovery: 85% - 115% (Spiked into matrix).
Troubleshooting
-
Issue: High background of m/z 149.
-
Issue: Co-elution of isomers.
-
Fix: Lower the GC oven ramp rate from 5°C/min to 2°C/min between 200°C and 240°C.
-
References
-
U.S. Environmental Protection Agency. (2007).[1] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] EPA SW-846.[1] [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12562468, this compound.[1] PubChem.[1] [Link]
-
Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Dimethyl 3-methylphthalate
Welcome to the technical support center for the synthesis of Dimethyl 3-methylphthalate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthesis yield and troubleshoot common experimental challenges. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Foundational Principles & FAQs
This section addresses the fundamental concepts underpinning the synthesis of this compound, which is typically achieved via a Fischer-Speier esterification of 3-methylphthalic acid or its anhydride with methanol.
Q1: What is the core reaction mechanism for synthesizing this compound?
A1: The synthesis is a classic acid-catalyzed nucleophilic acyl substitution known as the Fischer esterification.[1][2] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid) protonates one of the carboxylic acid's carbonyl oxygens.[3][4] This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the newly added methanol group to one of the original hydroxyl groups, converting it into a good leaving group (water).[2][4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[2][3]
-
Deprotonation: The protonated ester is deprotonated (often by another methanol molecule or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[4][5]
This process must occur for both carboxylic acid groups on the 3-methylphthalic acid molecule to achieve the desired diester.
Caption: Fischer Esterification Mechanism
Q2: Why is an acid catalyst, like sulfuric acid, necessary?
A2: Carboxylic acids are not sufficiently electrophilic to be readily attacked by a weak nucleophile like methanol. The strong acid catalyst serves two primary functions:
-
Activation: It protonates the carbonyl oxygen, making the carbonyl carbon much more susceptible to nucleophilic attack.[1][3]
-
Dehydration: Concentrated sulfuric acid is a strong dehydrating agent. It sequesters the water produced during the reaction.[6][7] According to Le Châtelier's principle, removing a product (water) shifts the reaction equilibrium towards the formation of more products, thereby increasing the final ester yield.[6]
Q3: Is it better to start with 3-methylphthalic acid or 3-methylphthalic anhydride?
A3: While both can be used, starting with 3-methylphthalic anhydride is often more efficient. The initial reaction of an alcohol with an anhydride to form a monoester is a rapid, non-equilibrium ring-opening reaction.[8][9] This means the first, often easy, step is guaranteed. The second step, esterifying the remaining carboxylic acid group, is the slower, equilibrium-limited Fischer esterification. This two-stage approach can simplify the reaction kinetics.[10]
Section 2: Troubleshooting Guide for Low Yield
This section provides solutions to the most common problem encountered in this synthesis: low or suboptimal yield.
Q4: My final yield of this compound is consistently low. What are the most likely causes and how do I fix them?
A4: Low yield is almost always tied to the reversible nature of the Fischer esterification. The primary culprits are insufficient driving of the equilibrium, incomplete reaction, or loss of product during workup.
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of Water | Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials (hydrolysis).[4] Water can be present in reactants (e.g., non-anhydrous methanol) or accumulate during the reaction. | 1. Use Anhydrous Reagents: Ensure your methanol is anhydrous. 2. Remove Water During Reaction: Use a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene) to physically remove water as it forms.[11][12] 3. Use a Dehydrating Catalyst: Concentrated H₂SO₄ acts as both a catalyst and a dehydrating agent.[6][7] |
| Insufficient Excess of Methanol | The reaction equilibrium can be shifted towards the products by increasing the concentration of one of the reactants.[1][5] | Use a large excess of methanol. Instead of stoichiometric amounts, use methanol as the reaction solvent to maximize its molar excess, driving the reaction forward.[2][13] |
| Inadequate Reaction Time or Temperature | Fischer esterification is a notoriously slow reaction.[1] Insufficient heating time or a temperature that is too low will prevent the reaction from reaching completion. | 1. Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue refluxing until no further change is observed (e.g., disappearance of the starting material or mono-ester intermediate). Reaction times of 4-20 hours are not uncommon.[14][15] 2. Optimize Temperature: Refluxing methanol (approx. 65 °C) is a common condition. For slower reactions, higher temperatures (140-150 °C) can be used, but this may require a sealed reaction vessel to manage pressure.[14][16] |
| Ineffective Catalyst | An insufficient amount of catalyst or a deactivated catalyst will result in a very slow reaction rate. | Ensure an adequate catalytic amount of concentrated sulfuric acid is used, typically 1-5% by weight relative to the carboxylic acid.[15][17] |
Q5: My analysis (NMR/GC) shows a significant amount of the mono-ester intermediate (Monomethyl 3-methylphthalate). How do I push the reaction to completion?
A5: The formation of the mono-ester is rapid, but the second esterification is the rate-limiting and equilibrium-dependent step.[10] Seeing the mono-ester signifies that the reaction has not gone to completion. All the solutions from Q4 apply directly here, with an emphasis on:
-
Water Removal: This is the most critical factor. If you are not already, implement a Dean-Stark apparatus.[18]
-
Extended Reflux Time: The reaction simply needs more time to convert the mono-ester to the diester. Continue heating and monitor periodically.
-
Methanol Excess: Ensure methanol is present in a very large excess to favor the forward reaction.[13]
Section 3: Protocol and Purification
Q6: Can you provide a validated, step-by-step protocol for optimizing the yield of this compound?
A6: Certainly. This protocol incorporates best practices for driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methylphthalic Anhydride (1.0 eq)
-
Anhydrous Methanol (as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic Solvents for Extraction (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. If water removal is a primary concern, use a Dean-Stark apparatus between the flask and condenser.[11][19]
-
Charging the Flask: To the flask, add 3-methylphthalic anhydride and anhydrous methanol (enough to fully dissolve the anhydride and act as the solvent).
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the methanol solution. An exotherm will be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C). If using a Dean-Stark trap with toluene, heat to the boiling point of the azeotrope. Allow the reaction to proceed for 8-16 hours.
-
Monitoring: Periodically take a small aliquot, quench it with water, extract with a small amount of ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material/mono-ester.
-
Workup - Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution (foaming) will occur as the acid is neutralized. Add the bicarbonate solution portion-wise until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual salts and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the organic solvent and excess methanol using a rotary evaporator.
-
Purification: The resulting crude oil is this compound. For high purity, perform vacuum distillation to separate the product from any non-volatile impurities.[16]
Caption: Experimental Workflow for Synthesis
Q7: My product is dark-colored after the reaction. What causes this and how can I purify it?
A7: The dark color is likely due to polymerization or charring of organic materials caused by the aggressive nature of concentrated sulfuric acid, especially with prolonged heating.
-
Prevention: Use the minimum effective amount of catalyst and avoid excessive temperatures or "hot spots" in the heating mantle.
-
Purification:
-
Activated Carbon Treatment: Before the final distillation, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated carbon for 15-30 minutes, then filter through celite. This often removes color impurities.
-
Vacuum Distillation: This is the most effective method. The desired this compound will distill over, leaving the dark, non-volatile, polymeric residue behind.[16]
-
References
-
Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. (n.d.). ResearchGate. Retrieved from [Link]
- CN104072371A - Preparation method of dimethyl phthalate (DMP). (2014). Google Patents.
-
Dimethyl phthalate. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2023). MDPI. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. (2021). Scientific Reports. Retrieved from [Link]
- US3686276A - Purification process for dimethyl terephthalate. (1972). Google Patents.
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN111574363A - Production process of dimethyl phthalate. (2020). Google Patents.
- US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride. (1952). Google Patents.
-
Fischer Esterification Detailed Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Kinetics on synthesis of dimethyl phthalate catalyzed with sulfuric acid. (2009). ResearchGate. Retrieved from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. Retrieved from [Link]
-
Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. (2023). PubMed Central. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved from [Link]
-
Substantial rate enhancements of the esterification reaction of phthalic anhydride with methanol at high pressure and using supercritical CO2 as a co-solvent in a glass microreactor. (2011). ResearchGate. Retrieved from [Link]
-
Use of concentrated sulfuric acid in Fischer esterification. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Video: Esterification - Concept. (2020). JoVE. Retrieved from [Link]
-
A Simple Dean-Stark Apparatus Explained. (2013). YouTube. Retrieved from [Link]
-
Sulphuric acid in esterification. (2023). Reddit. Retrieved from [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]
-
Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link]
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. jove.com [jove.com]
- 7. reddit.com [reddit.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google Patents [patents.google.com]
- 14. CN104072371A - Preparation method of dimethyl phthalate (DMP) - Google Patents [patents.google.com]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. researchgate.net [researchgate.net]
- 17. Production method and process of dimethyl phthalate-Chemwin [en.888chem.com]
- 18. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 19. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Preventing contamination in trace analysis of phthalates
Technical Support Center: Trace Analysis of Phthalates Topic: Preventing and Eliminating Contamination in LC-MS/GC-MS Workflows Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Ubiquitous Enemy
Welcome to the technical support hub for trace phthalate analysis. If you are here, you are likely facing the "Ghost Peak" phenomenon—signals for DEHP (Bis(2-ethylhexyl) phthalate) or DBP (Dibutyl phthalate) appearing in your blanks.
Phthalates are not just contaminants; they are ubiquitous components of the modern laboratory. They exist in the air (HVAC filters), solvent bottle caps, HPLC tubing, parafilm, and even "phthalate-free" gloves. In trace analysis (ppb/ppt levels), you cannot simply "clean" your way to zero background; you must engineer a system that separates unavoidable background contamination from your analytical signal.
This guide moves beyond basic cleanliness into chromatographic isolation and thermal mineralization .
Module 1: The "Before" Phase – Lab Environment & Consumables
The Core Directive: Organic solvents wash; heat mineralizes. Standard washing with detergents is insufficient for trace phthalate analysis. Detergents themselves often contain plasticizers.
Protocol 1: The Muffle Furnace Glassware Preparation
Objective: Complete mineralization of organic residues on glassware.
-
Pre-Rinse: Rinse glassware immediately after use with HPLC-grade Acetone to remove bulk organics.
-
No Detergents: Do not use Alconox or similar detergents.
-
Foil Wrap: Cover all openings (beaker tops, flask necks) with aluminum foil.
-
Critical: The dull side of the foil should face the glass (less likely to have coating residues).
-
-
The Bake-Out: Place wrapped glassware in a muffle furnace.
-
Temperature: 450°C (Minimum 400°C).[1]
-
Duration: 4 Hours.
-
-
Cool Down: Allow to cool inside the furnace to preventing cracking and re-adsorption of airborne phthalates.
-
Storage: Store in a dedicated desiccator or keep foil on until the exact moment of use.
Protocol 2: Solvent & Reagent Verification
Objective: Establish a "known" background level.
-
Water Source: Do not trust house DI systems blindly. Plastic cartridges in purification systems leach phthalates. Use LC-MS grade bottled water or a dedicated polisher with a metal point-of-use filter.
-
Solvent Storage: Never store solvents in plastic containers.[2] Use amber glass with PTFE-lined caps.
-
The "Parafilm Ban": Never use Parafilm to seal vessels. It is a concentrated source of phthalates. Use ground glass stoppers or baked foil.[3]
Module 2: LC-MS Instrumentation – The "Delay Column" Strategy
The Core Directive: If you can't remove the background, move it. In LC-MS, the instrument itself (pump seals, degassers, tubing) contributes phthalates to the mobile phase. These accumulate at the head of the analytical column during equilibration and elute as a peak—often perfectly co-eluting with your sample.
The Solution: The Isolator (Delay) Column By installing a small, highly retentive column (e.g., C18, 30mm or 50mm) before the injector, you trap the system's phthalates.
-
Mechanism:
-
System Phthalates (from pump/solvent) hit the Delay Column first and are retained.
-
Sample Phthalates are injected after the Delay Column.
-
Gradient Start: The gradient moves the Sample Phthalates immediately. The System Phthalates must first traverse the Delay Column, causing them to elute later than the sample.
-
Visual Workflow: The Delay Column Setup
Caption: The Delay Column is placed between the pump and injector. It retards the arrival of system-generated phthalates, chromatographically separating them from the analyte peak.
Module 3: Troubleshooting FAQs
Q1: I have high background in my blanks even after baking glassware. Where is it coming from?
Diagnosis: If glassware is baked, the contamination is likely "introduced" during handling or from the LC system itself. Step-by-Step Isolation:
-
The "Zero Injection" Test: Run the gradient without an injection (no needle movement).
-
Result: If peaks appear, the contamination is in the Mobile Phase or Pump. Solution: Install a Delay Column (see Module 2) or change solvent brand.
-
-
The "Vial Blank" Test: Inject pure solvent from a vial.
-
Result: If peaks appear (and didn't in step 1), the contamination is the Septum or Vial Cap .
-
Fix: Switch to PTFE/Silicone septa (Red/White). Avoid pre-slit septa if possible, as they expose more surface area to solvent vapors.
-
Q2: My GC-MS background is high. I don't use mobile phases, so what is the source?
Diagnosis: In GC, the Inlet (Injection Port) is the primary contamination zone. Action Plan:
-
Septum Bleed: Standard septa release siloxanes and phthalates at high temps.
-
Fix: Use "Low-Bleed" high-temperature septa (e.g., BTO type).
-
-
O-Rings: The O-ring sealing the liner is often Viton or rubber.
-
Fix: Replace with a graphite O-ring.
-
-
Gas Filters: Ensure your Carrier Gas (He/H2) has a high-capacity hydrocarbon trap.
-
Fix: Install the trap as close to the instrument as possible.
-
Q3: I see "Ghost Peaks" that change retention time when I alter the equilibration time. Why?
Scientific Explanation: This confirms the contamination is coming from the LC Pump/Solvent .
-
Reason: During equilibration (when the pump is running but no gradient is active), phthalates accumulate at the head of the column. The longer you equilibrate, the more mass accumulates, leading to a larger peak.
-
Fix: Standardize your equilibration time exactly (e.g., 3.0 minutes). Do not let the system "sit" equilibrated.
Summary of Quantitative Limits (Common Phthalates)
| Analyte | Abbreviation | Common Source | Target Blank Limit (LC-MS) |
| Bis(2-ethylhexyl) phthalate | DEHP | PVC tubing, gloves, general plastic | < 10 ppb |
| Dibutyl phthalate | DBP | Adhesives, cellulose acetate, air | < 5 ppb |
| Diethyl phthalate | DEP | Cosmetics, personal care products | < 1 ppb |
| Benzyl butyl phthalate | BBP | Vinyl flooring, sealants | < 1 ppb |
References
-
Agilent Technologies. (2023). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Application Note. Link
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Technical Guide. Link
-
BenchChem. (2025).[1][3][4] Technical Support Center: Minimizing Background Contamination in Phthalate Analysis.Link
-
Sigma-Aldrich. (2022). Cleaning Laboratory Glassware: Protocols for Trace Analysis.Link
-
Waters Corporation. (2018). Controlling Contamination in LC/MS Systems. Best Practices Guide. Link
Sources
Technical Support Center: High-Resolution Phthalate Analysis
Topic: Improving Peak Resolution of Phthalate Isomers in HPLC Role: Senior Application Scientist Status: System Operational
Mission Statement
Welcome to the Advanced Chromatography Support Center. You are likely here because standard C18 protocols are failing to resolve complex phthalate isomers (like DINP and DIDP) or because "ghost peaks" are compromising your quantitation limits.[1]
Phthalate analysis is deceptive.[1] It appears simple—these are stable, neutral molecules—but it is plagued by two distinct challenges: structural isomer co-elution and ubiquitous background contamination .[1] This guide abandons generic advice to focus on the specific physicochemical mechanisms required to separate these congeners and validate your baseline.
Module 1: The "Ghost Peak" Crisis (Prerequisite Step)
CRITICAL WARNING: Before optimizing resolution, you must validate that your system is not generating the data. Phthalates are plasticizers found in HPLC tubing, solvent bottle caps, and mobile phases.[1]
Q: Why do I see phthalate peaks in my blank injections?
The Mechanism: Most HPLC systems use PTFE or ETFE tubing and plastic solvent frits.[1] Phthalates leach from these components into the mobile phase, accumulating at the head of the column during equilibration. When you run a gradient, these "system" phthalates elute, often perfectly overlapping with your target analytes (especially DEHP and DBP).
Protocol: The "Delay Column" Isolation Strategy
We cannot eliminate plastic entirely, so we must chromatographically separate the contamination from the sample.
The Setup:
-
Hardware: Obtain a short, highly retentive column (e.g., C18, 30mm or 50mm length).[1]
-
Placement: Install this "Delay Column" (or Trap Column) between the Pump Mixer and the Autosampler Injection Valve .
-
Theory: Phthalates originating from the pump/solvents are trapped on the Delay Column.[1] When the gradient starts, they elute later than the phthalates injected from the sample (which bypass the Delay Column).[2]
-
Result: You will see two peaks for every phthalate: the first is your sample (quantifiable), the second is the system background (ignore).
Visual Workflow: Contamination Management
Caption: Implementation of a Delay Column to chromatographically separate system leaching from sample analytes.
Module 2: Resolving Isomer Clusters (DINP & DIDP)
Q: Why do DINP and DIDP elute as broad, unresolved blobs on my C18 column?
The Science: DINP (diisononyl phthalate) and DIDP (diisodecyl phthalate) are not single molecules; they are complex mixtures of branched C9 and C10 isomers.
-
The C18 Failure: Standard C18 columns rely on hydrophobicity (London dispersion forces).[1] Since these isomers have nearly identical hydrophobicity, C18 phases cannot discriminate between the subtle branching differences.[1]
-
The Solution: You need Shape Selectivity and Pi-Pi Interactions .[1]
Recommendation: Switch to Biphenyl or Phenyl-Hexyl Phases
Do not waste time optimizing a C18 gradient for these isomers.[1] Switch to a Biphenyl stationary phase.[1][3][4]
-
Mechanism: The biphenyl ligands overlap with the aromatic ring of the phthalates (pi-pi interaction). This interaction is highly sensitive to the steric accessibility of the phthalate's benzene ring, which varies significantly between linear and branched isomers.
Optimized Gradient Protocol (Biphenyl Column)
-
Column: Raptor Biphenyl or equivalent (2.1 x 100 mm, 2.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Acetic Acid).[1]
-
Mobile Phase B: Methanol (Methanol promotes pi-pi interactions better than Acetonitrile).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 30°C (Lower temperatures enhance pi-pi selectivity).
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 70% | Initial Hold |
| 1.00 | 70% | Isocratic Loading |
| 10.00 | 95% | Linear Gradient |
| 12.00 | 100% | Flush |
| 12.10 | 70% | Re-equilibration |
| 15.00 | 70% | End |
Expected Outcome:
-
DINP/DIDP: Will still appear as clusters (due to isomer complexity) but will be narrower, taller, and chromatographically distinct from each other and from single-component phthalates like DNOP.
Module 3: Troubleshooting Peak Shape & Selectivity
Q: My peaks are tailing. Is this a pH issue?
Diagnosis: Phthalates are neutral esters; they do not protonate/deprotonate in the typical HPLC pH range (2-8).[1] Therefore, pH usually does not affect the analyte directly.[1]
-
Cause: Tailing is likely due to secondary interactions between the analyte and active silanol sites on the silica surface, or matrix effects if the sample is dirty.
-
Fix:
-
Mobile Phase Modifier: Ensure you are using an acid modifier (0.1% Formic Acid) to suppress silanol activity on the column, even if the analyte is neutral.[1]
-
Temperature: Increase temperature slightly (to 40°C) to improve mass transfer kinetics, unless you are struggling with critical pair resolution (see Module 2).
-
Q: I cannot separate DnBP and DiBP. What now?
The "Critical Pair" Logic: Di-n-butyl phthalate (DnBP) and Diisobutyl phthalate (DiBP) are structural isomers.[1]
-
Step 1: If using C18, switch to Phenyl-Hexyl .[1] The shape selectivity often resolves the iso- from the n- form.[1]
-
Step 2: Lower the temperature. Pi-pi interactions are exothermic; they become stronger at lower temperatures.[1] Try running at 20°C or 25°C.
Visual Decision Logic: Optimization Strategy
Caption: Logic flow for systematic troubleshooting of phthalate resolution and contamination.
References
-
Restek Corporation. (2020).[1] Phthalates on Raptor Inert Biphenyl. Restek Chromatogram Library.[1] Link
-
Agilent Technologies. (2012).[1] Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Application Note 5991-0000EN.[1] Link
-
Shimadzu Corporation. (2023).[1] Determination of Phthalate Esters in Vegetable Oils Using Direct Immersion Solid-Phase Microextraction. Technical Report C146-E316. Link
-
BenchChem. (2025).[1][5] Technical Support Center: Minimizing Background Contamination in Phthalate Analysis. Link
-
Thermo Fisher Scientific. (2016).[1] Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Application Note 1046. Link
Sources
Technical Support Center: Mitigating Phthalate Contamination from Plastic Components in Laboratory Instruments
Welcome to the Technical Support Center dedicated to addressing the pervasive issue of phthalate contamination in sensitive analytical instrumentation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with phthalate interference in their experiments. Phthalates, commonly used as plasticizers to enhance the flexibility and durability of plastics, are ubiquitous in the laboratory environment and can easily leach from plastic components, leading to contaminated samples and compromised data integrity.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, eliminate, and prevent phthalate contamination.
Troubleshooting Guides: A-Question-and-Answer-Approach
This section directly addresses specific issues you may encounter during your analytical work. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Issue 1: High Phthalate Background in Analytical Blanks
You're running a solvent blank on your GC-MS or LC-MS system, and you observe significant peaks corresponding to common phthalates like dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP). What are the likely sources and how can you systematically identify and eliminate them?
High phthalate background in blanks is a common challenge that can mask the detection of low-level analytes in your samples.[4] The contamination can originate from multiple sources within your analytical workflow. The key is to adopt a systematic approach to isolate the source of the contamination.
Systematic Troubleshooting Workflow
The following workflow will guide you in pinpointing the source of phthalate contamination.
Caption: A systematic workflow for troubleshooting high phthalate background in analytical blanks.
Step-by-Step Investigation and Remediation:
-
Solvents and Reagents: Even high-purity solvents can be a source of phthalate contamination.[5][6]
-
Action: Test a fresh bottle of solvent from a different lot or manufacturer. If the new solvent is clean, discard the contaminated batch. For highly sensitive analyses, consider distilling your solvents in an all-glass apparatus.[5]
-
-
Consumables: Plastic consumables are a major source of phthalate leaching.[7][8][9]
-
Vials and Caps: Bake glass vials, inserts, and disposable pipettes at 130°C overnight to reduce contamination.[10] Opt for vial caps with non-silicone septa to avoid siloxane interferences that can sometimes be mistaken for or mask phthalate peaks.[10][11]
-
Pipette Tips: Use pipette tips that are certified "phthalate-free." Standard pipette tips can leach phthalates into your samples and standards.[5][7][9]
-
Syringe Filters: Avoid plastic syringe filters if possible. If filtration is necessary, use filters made of materials less likely to leach phthalates, such as nylon.[9] A screening study revealed significant leaching from various plastic filter holders and membranes.[7][8][9]
-
Parafilm: Do not use Parafilm to seal containers, as it is a known source of phthalate leaching.[5][7][8][9] Use glass stoppers or baked aluminum foil instead.[5][12]
-
-
Glassware: Improperly cleaned or stored glassware can introduce phthalates.
-
Action: Implement a rigorous glassware cleaning protocol. This should include washing with a laboratory-grade detergent, followed by thorough rinsing with tap water, deionized water, and finally a high-purity solvent like acetone or hexane.[5] Avoid storing clean glassware in areas with potential airborne phthalate contamination.
-
-
Instrument Components: Parts of your GC or LC system can be sources of contamination.
-
GC Systems: Regularly inspect and replace the injector liner and septum.[5][13] A dirty injection port is a major source of carryover.[5] The syringe needle itself can absorb airborne phthalates, contributing to blank contamination.[14]
-
LC Systems: Phthalates can leach from PEEK tubing and accumulate in the system.[12] Consider using a hold-back or isolator column installed before the injector to trap phthalates from the mobile phase and prevent them from co-eluting with your analytes.[15]
-
-
Laboratory Environment: The laboratory air and surfaces can be significant sources of phthalate contamination.[5] Phthalates are present in flooring materials, paints, cables, and adhesives.[6]
Issue 2: Sample Carryover Leading to Inaccurate Quantification
You've analyzed a high-concentration sample, and now you're seeing phthalate peaks in subsequent blank and low-concentration sample injections. How can you effectively eliminate this carryover?
Phthalate carryover occurs when these sticky, hydrophobic compounds adsorb onto instrument components and are slowly released in later runs.[5] This can lead to false positives and inaccurate quantification of your target analytes.
Strategies to Mitigate Carryover
| Instrument Component | Recommended Action | Rationale |
| Autosampler Syringe (GC/LC) | Thoroughly rinse the syringe with a strong solvent between injections. For persistent carryover, replace the syringe.[5] | Removes adsorbed phthalates from the syringe needle and barrel. |
| GC Injector Port | Regularly clean the injector liner and septum. For severe contamination, the injector body may need to be disassembled and sonicated.[5] | The injector is a primary site for the accumulation of non-volatile residues. |
| GC Column | Perform a column bake-out at a high temperature (below the column's maximum limit) for an extended period.[5] | High temperatures help to volatilize and remove adsorbed phthalates from the column. |
| LC System | Flush the entire system, including the column, with a high-organic mobile phase (e.g., 100% isopropanol or acetonitrile) for an extended period.[5][16] | Strong organic solvents are effective at dissolving and washing away hydrophobic contaminants like phthalates. |
Experimental Protocol: HPLC System Flushing for Phthalate Removal
This protocol provides a step-by-step procedure for effectively flushing an HPLC system to remove phthalate contamination.
-
Preparation:
-
Remove the column and replace it with a union.
-
Prepare fresh mobile phase bottles and use fresh, high-purity solvents.
-
-
Systematic Flushing:
-
Step 1: Isopropanol (IPA) Flush: Purge all pump channels with 100% IPA. Pump IPA through the system at a low flow rate (e.g., 0.2 mL/min) overnight.[16]
-
Step 2: Acetonitrile Flush: Switch to 100% acetonitrile and flush the system for at least two hours.[16]
-
Step 3: Re-install Column and Equilibrate: Re-install the analytical column. Equilibrate the column with your method's initial mobile phase conditions until a stable baseline is achieved.
-
-
Verification:
-
Inject a solvent blank to confirm that the carryover has been eliminated.
-
Analyze a high-concentration standard followed by a blank to ensure that the cleaning procedure was effective and to check for any remaining carryover issues.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common phthalates found as contaminants in a laboratory setting?
The most commonly encountered phthalates are dibutyl phthalate (DBP), diisobutyl phthalate (DIBP), and di(2-ethylhexyl) phthalate (DEHP).[12] These are widely used in a variety of plastic products found in the lab.
Q2: Are there any "phthalate-free" plastic alternatives for lab consumables?
Yes, many manufacturers now offer "phthalate-free" versions of common lab plastics. Whenever possible, opt for consumables made from polypropylene (PP) or polyethylene (PE), as these tend to have lower phthalate content than polyvinyl chloride (PVC).[5] However, it's important to note that even "phthalate-free" plastics can sometimes be a source of contamination, potentially from packaging materials.[9] Therefore, it is always good practice to run a blank with any new batch of consumables.
Q3: Can my deionized water system be a source of phthalate contamination?
Yes. Many deionized water systems store the purified water in a plastic tank, which can leach phthalates over time.[6] It is recommended to use freshly purified water and to test your water source for phthalate contamination by extracting a sample and analyzing it.[5][6]
Q4: I've tried everything, but I still have a persistent low-level phthalate background. What else can I do?
If a consistent, low-level background is unavoidable, you can employ background subtraction as a last resort. This involves measuring the average background level from multiple blank injections and subtracting this value from your sample measurements.[5] However, this should only be done after all other efforts to eliminate the contamination source have been exhausted.
Q5: Are there any analytical techniques that are less susceptible to phthalate contamination?
While no technique is completely immune, some approaches can help mitigate the issue. For example, in LC-MS, using a hold-back or isolator column can separate phthalates originating from the HPLC system from those in the sample.[15] For GC-MS, techniques like fast injection at low injector temperatures can minimize the thermal desorption of phthalates from the syringe needle.[14]
Summary of Common Phthalate Sources and Leaching Potential
The following table summarizes common laboratory items and their potential for phthalate contamination.
| Laboratory Item | Material | Common Phthalates Detected | Leaching Potential | Recommended Action |
| Gloves | Vinyl (PVC) | DEHP, DBP | High | Use nitrile gloves.[5][12] |
| Tubing | PVC | DEHP, DBP | High | Use glass or stainless steel tubing where possible. Avoid soft PVC tubing.[12] |
| Pipette Tips | Polypropylene (PP) | DEHP, DINP | Moderate | Use certified "phthalate-free" tips.[5][7][9] |
| Syringes | Plastic | DMP, DBP, DEHP | Moderate | Use glass syringes for sample handling and transfer.[9] |
| Vials/Caps | Glass/Plastic Septa | DEHP, DBP | Low to Moderate | Bake glassware. Use caps with PTFE-lined or non-silicone septa.[10][11] |
| Parafilm | Paraffin Wax/Polyolefin | DEHP | High | Use glass stoppers or baked aluminum foil.[5][7][9] |
| Solvent Bottles | Glass | N/A (contamination from solvent) | Varies | Use high-purity solvents and test new bottles.[5][6] |
Visualizing Contamination Pathways
The following diagram illustrates the various pathways through which phthalates can be introduced into an analytical sample.
Caption: Potential pathways of phthalate contamination during the analytical process.
By understanding these sources and implementing the rigorous protocols outlined in this guide, you can significantly reduce the risk of phthalate contamination, leading to more accurate and reliable experimental results.
References
- BenchChem. (n.d.). Strategies to reduce instrument contamination for trace phthalate analysis.
- Teledyne LSS. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About.
- Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online.
- Jones, D. (2020, September 29). Those Darn Phthalates. CRS BLOGables.
- CORE. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms).
- Semantic Scholar. (2007, February 2). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- Agilent. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.
- Research@THEA. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- ResearchGate. (2013, October 3). How to minimize phthalates contamination step by step during phthalates analysis?
- PubMed. (2014, December 12). Analysis of phthalates in wine using liquid chromatography tandem mass spectrometry combined with a hold-back column: Chromatographic strategy to avoid the influence of pre-existing phthalate contamination in a liquid chromatography system.
- PubMed. (2013, January 18). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle.
- ResearchGate. (2016, June 20). Has anyone observed phthalate contamination during HPLC analysis of drug products?
- Agilent. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination.
- Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
- Andjelković, T., Bogdanović, D., Kostić, I., Kocić, G., Nikolić, G., & Pavlović, R. (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research, 28(26), 34869-34881.
- Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- BenchChem. (n.d.). Troubleshooting Phthalate Analysis Contamination Sources.
- Reddit. (2023, November 4). How to remove plasticizers from HPLC system. r/massspectrometry.
- ResearchGate. (2014, November 7). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure.
- ResearchGate. (2025, August 7). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level.
Sources
- 1. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. research.thea.ie [research.thea.ie]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chromres.com [chromres.com]
- 14. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of phthalates in wine using liquid chromatography tandem mass spectrometry combined with a hold-back column: Chromatographic strategy to avoid the influence of pre-existing phthalate contamination in a liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Dealing with co-eluting interferences in Dimethyl 3-methylphthalate analysis
Topic: Resolution of Co-eluting Interferences in Trace Phthalate Analysis
Case Reference: #DM3MP-ISO-001 Status: Active Guide Audience: Analytical Chemists, QA/QC Specialists, Drug Development Researchers
Executive Summary
Dimethyl 3-methylphthalate (DM-3-MP) presents a distinct analytical challenge compared to common long-chain phthalates (e.g., DEHP). Unlike standard phthalates where the m/z 149 ion is the universal quantifier, DM-3-MP and its isomers (e.g., Dimethyl 4-methylphthalate) predominantly fragment to m/z 163 .
Co-elution typically arises from two sources:
-
Positional Isomers: Inability of standard non-polar columns (5% phenyl) to resolve the 3-methyl and 4-methyl isomers.
-
Ubiquitous Background: Leaching of general phthalates from labware, septa, and solvents, creating a high noise floor.
This guide provides a self-validating workflow to resolve these interferences using Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Diagnostic Logic & Workflow
Before altering your method, determine the source of the interference using this logic flow.
Figure 1: Diagnostic logic tree for isolating the source of co-elution in DM-3-MP analysis. Blue nodes represent diagnostic steps; Green nodes represent definitive method changes.
Part 2: Technical Troubleshooting (Q&A)
Q1: My DM-3-MP peak has a "shoulder" or is unusually broad. How do I separate it from Dimethyl 4-methylphthalate?
The Root Cause: Standard non-polar columns (e.g., DB-5ms, Rxi-5ms) separate primarily by boiling point. Since DM-3-MP and DM-4-MP are positional isomers with nearly identical boiling points, they will co-elute or partially merge on these phases.
The Solution: Selectivity Tuning You must increase the stationary phase polarity to engage with the pi-pi interactions of the aromatic ring, which differ slightly between the meta (3-methyl) and para (4-methyl) positions.
-
Primary Recommendation: Switch to a 50% Phenyl / 50% Methyl Polysiloxane column (e.g., DB-17ms, Rxi-17Sil MS).
-
Mechanism: The high phenyl content increases retention of the isomers and differentiates them based on dipole moment and shape selectivity rather than just volatility.
-
Validation Criteria: Calculate the Resolution (
) between the isomer pair. Target for quantitative baseline separation.
Q2: I see a peak at the correct retention time in my solvent blank. How do I eliminate this "Ghost" interference?
The Root Cause: Phthalates are ubiquitous. "Ghost" peaks usually originate from:
-
Septum Bleed: The injection port septum releases plasticizers when heated.
-
Solvent Contamination: Trace phthalates in non-MS grade solvents.
-
Vial Caps: PTFE-lined caps that have been punctured multiple times.
The Solution: The "Clean Path" Protocol
-
Glassware: Bake all glassware at 400°C for 4 hours to burn off organic residues. Solvent rinsing alone is insufficient for trace phthalates.
-
Inlet Maintenance: Use BTO (Bleed and Temperature Optimized) septa and replace them every 50 injections.
-
Syringe Wash: Implement a "Pre-injection Solvent Wash" (3x) using a polar solvent (Acetone) followed by the sample solvent (Hexane/DCM) to strip the needle.
Q3: The standard m/z 149 ion is saturated or showing interference. Can I use a different quantifier?
The Root Cause: While m/z 149 is the universal base peak for C4-C8 phthalates (like DEHP), Dimethyl phthalates are unique. Their side chains are too short to easily form the stable protonated phthalic anhydride ion (m/z 149) via McLafferty rearrangement.
The Solution: Target Specific Ions
For this compound, the fragmentation favors the loss of a methoxy group
Quantitation Table: DM-3-MP Ion Selection
| Ion Type | m/z Value | Purpose | Relative Abundance (Approx) |
| Quantifier | 163 | Primary Quantification | 100% (Base Peak) |
| Qualifier 1 | 194 | Molecular Ion ( | 10-15% |
| Qualifier 2 | 135 | Secondary Fragment | 5-10% |
| Interference | 149 | Avoid (Low abundance) | <5% (Often background noise) |
Expert Insight: If you rely on m/z 149 for DM-3-MP, you are quantifying background noise, not your analyte. Switch your SIM (Selected Ion Monitoring) method to target m/z 163 .
Part 3: Validated Experimental Protocol
Method: GC-MS Separation of Methyl Phthalate Isomers Objective: Baseline resolution of DM-3-MP from matrix interferences.
Instrumentation & Consumables
-
System: GC-MS (Single Quadrupole or Triple Quad in MRM mode).
-
Column: Rxi-17Sil MS or DB-17ms (30 m x 0.25 mm x 0.25 µm).
-
Note: Do not use a standard DB-5ms column for isomer-specific analysis.
-
-
Liner: Splitless, single taper with wool (deactivated).
GC Parameters
-
Inlet: 280°C, Splitless mode (purge flow on at 0.75 min).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min) – Focuses the solvent band.
-
Ramp 1: 20°C/min to 200°C.
-
Slow Ramp: 5°C/min to 240°C – Critical phase for isomer separation.
-
Ramp 2: 30°C/min to 320°C (hold 5 min) – Bake out heavy matrix.
-
Sample Preparation (Solid Phase Extraction)
To remove lipid/protein interferences that co-elute:
-
Condition: SPE Cartridge (C18 or Polymeric) with 3 mL Methanol -> 3 mL Water.
-
Load: Sample (pH adjusted to < 2 to prevent hydrolysis).
-
Wash: 5% Methanol in Water (removes polar matrix).
-
Dry: Vacuum for 10 mins (Critical to remove moisture).
-
Elute: 3 mL Ethyl Acetate or DCM.
-
Concentrate: Nitrogen blow-down (Avoid heat > 40°C to prevent volatility loss).
Part 4: References & Authority
-
U.S. EPA Method 8061A : Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] (Provides foundational extraction protocols and retention data for phthalate esters).
-
Restek Chromatogram Database : GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Validates the use of phenyl-phases for complex phthalate separation).
-
NIST Chemistry WebBook : Dimethyl phthalate Mass Spectrum. (Confirming the m/z 163 base peak for dimethyl-substituted phthalates).
-
Agilent Technologies : Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS. (Detailed "Clean Path" protocols for reducing background contamination).
Sources
Calibration curve issues in the quantification of Dimethyl 3-methylphthalate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the quantification of Dimethyl 3-methylphthalate. This resource is designed to provide expert guidance, troubleshooting advice, and answers to frequently asked questions for researchers encountering challenges with calibration curves and overall assay performance. As Senior Application Scientists, we have compiled this information based on established analytical principles, regulatory guidelines, and extensive field experience to ensure the integrity and accuracy of your experimental results.
Introduction: The Challenge of Phthalate Quantification
This compound, like other phthalate esters, presents a unique set of analytical challenges. These compounds are ubiquitous in the laboratory environment, leading to a high risk of background contamination that can significantly impact the accuracy of quantification, particularly at low concentrations.[1][2] Furthermore, their chemical properties can lead to complex interactions within the analytical system, manifesting as common issues in calibration curve performance such as non-linearity, poor reproducibility, and high intercepts. This guide will provide a structured approach to identifying, understanding, and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: What are the most common analytical techniques for quantifying this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection are the most prevalent and robust methods for the quantification of this compound.[3][4] GC-MS is often preferred for its high separation efficiency and the structural information provided by mass spectrometry, which is crucial for differentiating between isomers.[3]
Q2: My calibration curve for this compound is non-linear. What are the likely causes?
A2: Non-linearity in phthalate analysis can stem from several factors, including detector saturation at high concentrations, active adsorption sites within the chromatographic system (e.g., in the injector port or on the column), a concentration range that is too wide to be described by a linear model, and matrix effects from complex sample types.[5]
Q3: What is an acceptable correlation coefficient (R²) for my calibration curve?
A3: For most applications, a correlation coefficient (R²) of ≥ 0.995 is considered indicative of a good linear fit.[3] However, R² alone is not a sufficient measure of linearity. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) also recommend assessing the percentage difference between the true concentration of your standards and the concentration calculated from the regression equation.[3][6]
Q4: I am observing a significant signal for this compound in my blank samples. What should I do?
A4: Phthalate contamination is a pervasive issue in analytical laboratories.[1][2] Potential sources include solvents, reagents, plastic labware (e.g., pipette tips, centrifuge tubes), and even the laboratory air. A systematic investigation to identify and eliminate the source of contamination is crucial. This may involve analyzing solvent blanks, testing different batches of reagents, and using glassware that has been rigorously cleaned.
Q5: How can I minimize matrix effects when analyzing complex samples?
A5: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge.[7] Strategies to mitigate these effects include optimizing sample preparation to remove interfering components (e.g., using Solid Phase Extraction or QuEChERS), using a matrix-matched calibration curve, or employing an isotopically labeled internal standard.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific calibration curve issues.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification. The typical appearance is a curve that flattens at higher concentrations.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Detector Saturation | 1. Review the peak shapes of your highest concentration standards. Saturated peaks will appear flattened or "squared-off".2. Inject a dilution of the highest standard. If the diluted standard falls on the linear portion of the curve when back-calculated, saturation is likely. | 1. Reduce the concentration range of your calibration curve.2. If high concentrations must be measured, dilute the samples to fall within the linear range of the detector.3. For GC-MS, consider adjusting the detector voltage or using a different ionization mode if available. |
| Active Sites in the Chromatographic System | 1. Observe for peak tailing, especially at lower concentrations. Active sites can cause reversible adsorption of the analyte.2. Inject a known inert compound. If it elutes with good peak shape, this points towards analyte-specific interactions. | 1. GC Systems: Deactivate the injector liner with silylation agents. Use a fresh, high-quality septum. Trim the first few centimeters of the analytical column.2. HPLC Systems: Use a guard column to protect the analytical column from strongly adsorbing compounds. Flush the column with a strong solvent. |
| Inappropriate Calibration Model | 1. Plot the residuals of your calibration curve (the difference between the observed and predicted response). A pattern in the residuals (e.g., a U-shape) indicates a poor fit for a linear model. | 1. If the data is inherently non-linear and reproducible, consider using a quadratic (second-order polynomial) regression model. However, this should be justified and validated.2. For data with increasing variance at higher concentrations (heteroscedasticity), apply a weighted least squares regression, typically with a weighting factor of 1/x or 1/x².[8] |
Experimental Protocol: Assessing and Correcting for Non-Linearity
-
Prepare a Wide-Range Calibration Curve: Prepare at least 7-9 calibration standards spanning a broad concentration range, including a blank.
-
Analyze and Plot the Data: Inject the standards and plot the instrument response versus the known concentration.
-
Initial Linearity Assessment: Perform a linear regression and determine the R² value.
-
Residual Analysis: Calculate and plot the residuals for each calibration point. A random distribution around zero indicates a good linear fit. A clear pattern suggests non-linearity.
-
Implement Corrective Actions: Based on the diagnostic steps in the table above, implement the appropriate corrective actions.
-
Re-evaluate: Prepare and analyze a new calibration curve within the optimized concentration range and with any system modifications. Assess the linearity using both R² and residual analysis.
Visualization of Troubleshooting Non-Linearity:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Poor Reproducibility (High %RSD)
Poor reproducibility of calibration standards or quality control samples leads to a lack of confidence in the analytical results.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Inconsistent Injection Volume | 1. Manually inspect the syringe for air bubbles before injection.2. Review the injection port for any signs of leaks (e.g., residue around the septum nut). | 1. Autosampler: Ensure the syringe is properly installed and the wash solvents are fresh. Check for leaks in the sample loop.2. Manual Injection: Develop a consistent injection technique. |
| Sample Preparation Variability | 1. Prepare and analyze multiple replicates of the same standard prepared from the same stock solution. If the %RSD is low, the issue is likely in the preparation of different standards. | 1. Use calibrated pipettes and high-quality volumetric flasks.2. Ensure complete dissolution of the analyte in the solvent.3. For complex matrices, ensure the extraction procedure is robust and reproducible. |
| System Instability | 1. Monitor the system pressure during a series of injections. Fluctuations can indicate leaks or pump issues.2. Check the detector response over time with repeated injections of the same standard. A drifting baseline or signal can indicate detector issues. | 1. GC/HPLC: Check all fittings for leaks. Purge the pump (HPLC) to remove air bubbles. Ensure a stable gas supply (GC).2. Detector: Allow the detector lamp (UV) or source (MS) to warm up and stabilize before analysis. |
Experimental Protocol: Improving Reproducibility
-
System Suitability Test: Begin by injecting a mid-level standard at least five times. Calculate the Relative Standard Deviation (%RSD) of the peak areas. A %RSD of <2% is generally desirable.
-
Injector and Syringe Check: If the %RSD is high, inspect the syringe for damage and replace the septum. Re-run the system suitability test.
-
Standard Preparation Check: If the issue persists, prepare a new set of calibration standards from a fresh stock solution, paying close attention to pipetting and dilution steps.
-
Systematic Leak Check: Start from the injector and systematically check all connections through to the detector for any signs of leaks.
Issue 3: High Blank Response / Contamination
A high response for this compound in blank samples can artificially inflate the results for unknown samples and negatively impact the limit of detection.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Contaminated Solvents/Reagents | 1. Inject each solvent used in the sample preparation individually.2. Prepare a blank using a different batch of solvents and reagents. | 1. Use high-purity, "phthalate-free" or "pesticide-grade" solvents.2. Test new batches of solvents and reagents before use. |
| Leaching from Lab Consumables | 1. Soak plastic consumables (e.g., pipette tips, centrifuge tubes) in a clean solvent and then analyze the solvent.2. Compare results obtained using glass versus plastic labware. | 1. Whenever possible, use glassware for sample and standard preparation.2. If plasticware is unavoidable, pre-rinse with a clean solvent.3. Avoid using parafilm to seal containers.[2] |
| Carryover from Previous Injections | 1. Inject a series of blank solvents immediately after a high-concentration standard. A decreasing signal in the blanks indicates carryover. | 1. Implement a rigorous wash cycle for the injector and syringe between injections, using a strong solvent.2. If carryover persists, it may be necessary to clean the injector port or replace the injector liner. |
Visualization of Contamination Source Investigation:
Caption: A systematic approach to identifying and mitigating sources of phthalate contamination.
Part 3: Data Presentation and Acceptance Criteria
Adhering to established acceptance criteria is essential for ensuring the validity of your analytical data. The following table summarizes typical criteria based on regulatory guidelines.
| Parameter | Acceptance Criteria | Reference |
| Number of Calibration Points | Minimum of 5 non-zero standards | [9] |
| Correlation Coefficient (R²) | ≥ 0.995 | [3] |
| Relative Standard Deviation (%RSD) of Response Factors | < 15-20% (if using average response factor calibration) | [3] |
| Calculated vs. True Concentration | Each calibration point should be within ±15% of its true value (±20% at the Lower Limit of Quantification) | |
| System Suitability (%RSD) | < 2% for ≥ 5 replicate injections of a mid-level standard | [10] |
Part 4: Key Experimental Protocols
This section provides detailed methodologies for common procedures in this compound analysis.
Protocol 1: Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of neat this compound standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask to create a primary stock solution.
-
Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution to create intermediate stocks at appropriate concentrations.
-
Working Standards: Prepare the final calibration standards by diluting the intermediate stock solutions. It is recommended to prepare at least five non-zero concentration levels that bracket the expected concentration of the samples.
-
Storage: Store all stock and working solutions in glass containers with PTFE-lined caps at 4°C to minimize evaporation and degradation.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
Sample Collection: Collect 5 mL of the aqueous sample in a clean glass container.
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with a known concentration of an appropriate internal standard (e.g., an isotopically labeled analog).
-
Extraction: Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).[11][12]
-
Mixing: Cap the container and shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.
-
Collection: Carefully transfer the organic layer (typically the bottom layer with dichloromethane) to a clean glass vial.
-
Drying (Optional): Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
-
Analysis: Transfer the final extract to an autosampler vial for GC-MS or HPLC analysis.
References
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
LGC. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. [Link]
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Journal of Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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U.S. Environmental Protection Agency. (n.d.). Calibration curves: program use/needs final. [Link]
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CONICET Digital. (n.d.). New analytical method for determination of phthalates in wastewater by on line lc-gc-ms using the totad interface and fraction collector. [Link]
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Journal of American Science. (2012). GC/MS ANALYSIS OF PHTHALATE ISOLATES IN N-HEXANE EXTRACT OF AZADIRCHTA INDICA A. [Link]
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SGS Polymer Solutions. (n.d.). Phthalates Analysis. [Link]
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PubMed Central. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. [Link]
-
ResearchGate. (n.d.). Direct quantitative analysis of phthalate esters as micro-contaminants in cleanroom air and wafer surfaces by auto-thermal desorption-gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (n.d.). Chromatogram of DMP, DEP, DBP and DEHP with retention times of 14.48,.... [Link]
-
PubMed Central. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. [Link]
-
ResearchGate. (n.d.). Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. [Link]
-
PubMed Central. (2022). Prenatal Exposures to Common Phthalates and Prevalent Phthalate Alternatives and Infant DNA Methylation at Birth. [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]
-
PubMed Central. (n.d.). QuEChERS analytical approach for monitoring endocrine-disrupting chemicals in human urine. [Link]
-
ResearchGate. (n.d.). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. [Link]
-
ResearchGate. (n.d.). Extraction and determination methods of phthalates. [Link]
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ResearchGate. (n.d.). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chromatography Forum. (2023). EPA Method 525.3 Curve Fit. [Link]
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PubMed Central. (2015). Effects of phthalate exposure on asthma may be mediated through alterations in DNA methylation. [Link]
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Regulations.gov. (2018). Incompatibilities with FDA validation procedures (Bioanalytical Method Validation, 21-May-2018). [Link]
-
MDPI. (n.d.). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. [Link]
-
PubMed. (n.d.). Comprehensive review of phthalate exposure: Health implications, biomarker detection and regulatory standards. [Link]
-
JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for.... [Link]
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Reddit. (2017). Why do calibration curves deviate from linearity?. [Link]
-
U.S. Food and Drug Administration. (n.d.). A survey of phthalate esters in consumer cosmetic products. [Link]
-
ResearchGate. (n.d.). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification. [Link]
-
Environment and Climate Change Canada. (2017). A Rapid and Robust Method for Determination of 35 Phthalates in Influent, Effluent and Biosolids from Wastewater Treatment Plant. [Link]
-
Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Optimization of micro-QuEChERS extraction coupled with gas chromatography-mass spectrometry for the fast determination of phthalic acid esters in mussel samples. [Link]
-
Coventry University. (n.d.). Proton transfer reaction mass spectrometry investigations of phthalate esters via direct headspace sampling. [Link]
-
NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
PubMed. (n.d.). Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk. [Link]
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Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for Dimethyl 3-methylphthalate in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The rigorous control of impurities is a critical aspect of this endeavor. Dimethyl 3-methylphthalate, a potential process impurity or degradant, requires a robust and reliable analytical method for its detection and quantification. This guide provides an in-depth, technically sound comparison of key validation parameters for an analytical method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] We will explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide will focus on a quantitative method for determining the impurity this compound in a drug substance. The most common analytical techniques for phthalate analysis include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This guide will presume the use of a High-Performance Liquid Chromatography (HPLC) method with UV detection, a widely accessible and robust technique.
The Foundation: Understanding the ICH Q2(R1) and Q2(R2) Guidelines
The ICH Q2(R1) guideline, and its recent revision Q2(R2), provides a comprehensive framework for the validation of analytical procedures.[1][2][3][5][9][10] These guidelines outline the necessary validation characteristics and the methodologies for their assessment. For a quantitative impurity test, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), limit of detection (LOD), and robustness.[10][11][12][13]
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating a quantitative impurity method.
Caption: A typical workflow for the validation of an analytical method.
Detailed Experimental Protocols and Data Interpretation
Specificity: Ensuring the Method's Selectivity
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[12] For an impurity method, this means demonstrating that the signal of this compound is not interfered with by the drug substance, other potential impurities, or the mobile phase components.
Experimental Protocol:
-
Preparation of Solutions:
-
Blank solution (mobile phase).
-
Drug substance solution (at the concentration of the analytical method).
-
This compound standard solution.
-
Spiked solution: Drug substance solution spiked with this compound at the specification limit.
-
-
Chromatographic Analysis:
-
Inject the blank solution to ensure no interfering peaks at the retention time of this compound.
-
Inject the drug substance solution to observe any peaks at the retention time of the analyte.
-
Inject the this compound standard solution to determine its retention time.
-
Inject the spiked solution to demonstrate that the analyte peak is resolved from the drug substance and other components.
-
-
Peak Purity Analysis (if using a photodiode array detector):
-
Assess the peak purity of the this compound peak in the spiked sample to confirm its homogeneity.
-
Trustworthiness through Self-Validation: A clean baseline in the blank, no interfering peaks from the drug substance, and a pure, well-resolved peak for this compound in the spiked sample collectively validate the method's specificity.
Linearity and Range: Establishing a Proportional Response
Expertise & Experience: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.[3]
Experimental Protocol:
-
Preparation of Calibration Standards: Prepare a series of at least five concentrations of this compound spanning the desired range (e.g., from the limit of quantitation to 120% of the specification limit).[2]
-
Chromatographic Analysis: Inject each standard solution in triplicate.
-
Data Analysis:
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
Trustworthiness through Self-Validation: A correlation coefficient (r) of ≥ 0.999 is generally considered acceptable and indicates a strong linear relationship. The y-intercept should be close to zero.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 1502 |
| 0.5 | 7510 |
| 1.0 | 15025 |
| 1.2 | 18030 |
| 1.5 | 22540 |
| Linear Regression | Value |
| Correlation Coefficient (r) | 0.9998 |
| Slope | 15000 |
| Y-intercept | 20 |
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] For an impurity method, accuracy is typically determined by spiking the drug substance with known amounts of the impurity at different concentration levels.
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare samples of the drug substance spiked with this compound at a minimum of three concentration levels, covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit). Prepare each level in triplicate.
-
Chromatographic Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Trustworthiness through Self-Validation: The recovery should be within a pre-defined acceptance criterion (e.g., 80-120% for impurities at low concentrations).
Data Presentation:
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| LOQ | 0.1 | 0.098 | 98.0 |
| 100% | 1.0 | 1.02 | 102.0 |
| 120% | 1.2 | 1.19 | 99.2 |
| Mean Recovery (%) | 99.7 |
Precision: Repeatability and Intermediate Precision
Expertise & Experience: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the drug substance spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies.
-
Trustworthiness through Self-Validation: A low RSD (e.g., < 10% for impurity analysis) demonstrates good precision.
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples | 6 | 6 |
| Mean Concentration (µg/mL) | 1.01 | 1.03 |
| Standard Deviation | 0.03 | 0.04 |
| RSD (%) | 2.97 | 3.88 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determination of Noise: Inject a blank solution multiple times and determine the noise level of the baseline around the expected retention time of this compound.
-
Determination of Signal: Prepare and inject a series of dilute solutions of this compound.
-
Calculation:
-
LOD is typically determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ is typically determined as the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Trustworthiness through Self-Validation: The LOQ should be verified by demonstrating that the method has acceptable precision and accuracy at this concentration.
Data Presentation:
| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |
| LOD | 3:1 | 0.03 |
| LOQ | 10:1 | 0.1 |
Robustness: Reliability Under Varied Conditions
Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
-
Identify Critical Parameters: Identify potential sources of variability in the HPLC method, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Systematic Variation: Vary one parameter at a time while keeping others constant.
-
Analysis: Analyze a standard solution of this compound under each varied condition.
-
Evaluation: Evaluate the impact of the variations on system suitability parameters (e.g., retention time, peak area, resolution).
Trustworthiness through Self-Validation: The method is considered robust if the results remain within the acceptance criteria for system suitability under the varied conditions.
System Suitability: The Daily Check for Method Performance
Expertise & Experience: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
System Suitability Protocol:
Before any sample analysis, a system suitability solution (a standard solution of this compound) is injected. The following parameters are typically monitored:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Repeatability of injections (RSD of peak areas): Should be ≤ 2.0% for five replicate injections.
Conclusion: A Validated Method for Confident Impurity Control
This guide has provided a comprehensive framework for the validation of an analytical method for this compound, grounded in the principles of ICH guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the method's performance can be achieved. The provided experimental protocols and data presentation formats offer a practical template for researchers and scientists. A thoroughly validated analytical method is not just a regulatory requirement; it is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]
-
Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers - MDPI. Available from: [Link]
-
Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level - ResearchGate. Available from: [Link]
-
Analytical methods - ATSDR. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
-
Methods for the determination of phthalates in food - JRC Publications Repository. Available from: [Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC - NIH. Available from: [Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. Available from: [Link]
-
The dynamic analysis of dimethyl phthalate in electro-fenton degradation process and determination of dimethyl phthalate residues in beverages based on solid-phase microextraction - PubMed. Available from: [Link]
-
Impurities in new drug substance| ICH Q3A(R2) - YouTube. Available from: [Link]
-
October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES - European Medicines Agency (EMA). Available from: [Link]
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Comparative Guide: GC-MS vs. HPLC-UV for Dimethyl 3-methylphthalate Quantification
Executive Summary: The Bottom Line
For the quantification of Dimethyl 3-methylphthalate (DM3MP) (CAS: 21483-46-5), the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) is dictated by the sample matrix and the required sensitivity limit .
-
Choose GC-MS if you are analyzing biological fluids, environmental samples, or complex reaction mixtures where sensitivity below 100 ppb is required, or if you must distinguish DM3MP from its structural isomer, dimethyl 4-methylphthalate.
-
Choose HPLC-UV for routine Quality Control (QC) of synthesized raw materials (purity >98%) or process monitoring where concentrations exceed 1 ppm and the matrix is clean (e.g., simple solvents).
Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
To design a robust method, one must understand the molecule's behavior. DM3MP is a structural isomer of the common plasticizer Dimethyl phthalate (DMP), distinguished by a methyl group at the 3-position of the benzene ring.
-
Chemical Structure: C₁₁H₁₂O₄[1]
-
Molecular Weight: 208.21 g/mol [2]
-
Key Challenge: Isomeric Separation. DM3MP co-elutes with Dimethyl 4-methylphthalate on standard C18 columns unless gradients are shallow. It is also lipophilic (LogP ~2.1), making it "sticky" in aqueous systems.
Method A: GC-MS (The Specificity Gold Standard)
Role: Trace analysis, impurity profiling, and complex matrices.
The Mechanism
GC-MS utilizes the volatility of DM3MP. The electron ionization (EI) source fragments the molecule, providing a "fingerprint" that confirms identity even in the presence of co-eluting peaks. We use Selected Ion Monitoring (SIM) to maximize sensitivity by ignoring background noise and focusing only on DM3MP's characteristic fragments.
Experimental Protocol
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extract 1 mL sample with 2 mL Hexane or MTBE .
-
Drying: Pass organic layer through anhydrous Na₂SO₄.
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 200 µL Isooctane (increases concentration factor 5x).
Instrument Parameters:
-
System: Agilent 8890/5977B (or equivalent).
-
Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm). Why? Low polarity phases separate phthalate isomers based on boiling point differences.
-
Inlet: Splitless mode @ 280°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 5°C/min to 280°C (Hold 3 min) -> Crucial for separating 3-methyl vs 4-methyl isomers.
-
-
MS Detection (SIM Mode):
-
Quantifier Ion: m/z 177 (Loss of -OCH₃).
-
Qualifier Ions: m/z 163, 208 (Molecular Ion).
-
Workflow Diagram
Caption: Figure 1.[3][4] GC-MS workflow emphasizing extraction and SIM filtering for trace quantification.
Method B: HPLC-UV (The Routine Workhorse)
Role: Purity assay, high-concentration formulation checks, and synthesis monitoring.
The Mechanism
HPLC separates DM3MP based on hydrophobic interactions with the stationary phase. Since phthalates possess a conjugated benzene ring, they absorb UV light strongly at 225-230 nm . This method is non-destructive and requires less maintenance than MS.
Experimental Protocol
Sample Preparation:
-
Dilution: Dilute sample in Acetonitrile (ACN).
-
Filtration: 0.22 µm PTFE filter (Essential to prevent column clogging).
Instrument Parameters:
-
System: Waters Alliance or Agilent 1260 Infinity II.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water (0.1% Phosphoric Acid) -> Acid suppresses silanol activity, sharpening peaks.
-
B: Acetonitrile.[5]
-
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: Linear ramp to 90% B
-
10-12 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis / DAD @ 225 nm (Secondary reference @ 254 nm).
Workflow Diagram
Caption: Figure 2.[5][4][6] HPLC-UV workflow optimized for high-throughput purity analysis.
Comparative Performance Data
The following data summarizes the performance characteristics of both methods for DM3MP.
| Feature | GC-MS (SIM Mode) | HPLC-UV (225 nm) |
| Limit of Detection (LOD) | 0.05 µg/L (ppb) | 50 µg/L (ppb) |
| Linearity Range | 0.1 – 1000 µg/L | 0.1 – 100 mg/L (ppm) |
| Selectivity | High (Mass fingerprinting resolves isomers) | Moderate (Relies solely on retention time) |
| Matrix Tolerance | High (Dirty matrices can be filtered by MS) | Low (UV absorbing matrix components interfere) |
| Throughput | 20-30 mins/sample | 12-15 mins/sample |
| Cost Per Sample | High (Helium, filament wear) | Low (Solvents only) |
Critical Observation: In comparative studies of methyl-phthalates, GC-MS consistently provides superior resolution of the 3-methyl and 4-methyl isomers compared to standard C18 HPLC, which often requires specialized phenyl-hexyl columns to achieve baseline resolution of these isomers [1, 5].
Decision Matrix: Which Method to Use?
Use this logic flow to determine the appropriate instrument for your specific DM3MP application.
Caption: Figure 3. Decision tree for selecting the optimal analytical technique for DM3MP.
References
-
United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 87T4D4N9E3, this compound.
-
BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Phthalate Analysis.
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
-
Royal Society of Chemistry. (2018). Regioselective Arene Homologation... This compound characterization data.
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- 4. redalyc.org [redalyc.org]
- 5. Inhibitors of Myocyte Triacylglyceride Accumulation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity for Immunoassay of Dimethyl 3-methylphthalate
For researchers and professionals in drug development and environmental analysis, the precise quantification of small molecules is paramount. Immunoassays offer a powerful platform for this, but their utility hinges on the specificity of the antibodies employed. This is particularly challenging for isomers like Dimethyl 3-methylphthalate (DM3MP), where subtle structural differences can lead to significant cross-reactivity with other phthalates, compromising data integrity.
This guide provides an in-depth comparison of hypothetical antibody performance for the immunoassay of DM3MP. We will explore the causal relationship between immunogen design and antibody specificity, present a rigorous experimental framework for evaluating cross-reactivity, and offer illustrative data to guide your own assay development and antibody selection. Our approach is grounded in the principles of a self-validating system, ensuring the trustworthiness of your findings.
The Genesis of Specificity: Hapten Design for Phthalate Isomers
Small molecules like DM3MP are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response.[1][2][3] This small molecule, now termed a hapten, is the critical determinant of the resulting antibody's specificity. The position at which the hapten is linked to the carrier protein and the nature of the spacer arm are key factors influencing which structural features of the molecule the immune system recognizes.[4][5]
For DM3MP, two rational hapten designs can be proposed, each likely to yield antibodies with distinct cross-reactivity profiles:
-
Hapten A (Distal Linkage): The spacer arm is attached to the phthalate ring at a position distant from the methyl and dimethyl ester groups. This strategy aims to present the unique structural motifs of DM3MP—the methyl group at the 3-position and the two methyl esters—as the primary epitopes for antibody recognition.
-
Hapten B (Proximal Linkage): The spacer arm is attached closer to the functional groups. This might partially obscure some of these features, potentially leading to broader cross-reactivity with other phthalates that share the core dimethyl phthalate structure.
The choice of hapten design is the foundational experimental decision that dictates the ultimate specificity of the immunoassay.
Caption: Hapten design strategies for DM3MP.
A Comparative Analysis of Antibody Performance
To objectively compare the performance of antibodies generated from our hypothetical haptens, we will utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is ideal for the quantitative detection of small molecules.[6][7] In this assay, free DM3MP in the sample competes with a DM3MP-enzyme conjugate for binding to a limited number of antibody-coated wells. A higher concentration of DM3MP in the sample results in a lower signal, allowing for quantification.
Experimental Workflow: A Self-Validating System
The following protocol for a competitive ELISA is designed to be a self-validating system, with built-in controls to ensure the accuracy and reproducibility of the cross-reactivity assessment.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Experimental Protocol
-
Antibody Coating: Coat a 96-well microplate with 100 µL/well of either Antibody A or Antibody B at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Preparation of Standards and Cross-Reactants:
-
Prepare a serial dilution of DM3MP standard in assay buffer (e.g., 1% BSA in PBS) to generate a standard curve.
-
Prepare serial dilutions of each potential cross-reactant (e.g., Dimethyl phthalate, Diethyl phthalate, etc.) in the same assay buffer.
-
-
Competitive Reaction:
-
In a separate plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed concentration of DM3MP-Horseradish Peroxidase (HRP) conjugate.
-
Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at 37°C.[9]
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the color development by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the DM3MP standard concentrations to generate a standard curve.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the signal) for DM3MP and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DM3MP / IC50 of Cross-Reactant) x 100
-
Illustrative Performance Data
The following table presents hypothetical but plausible cross-reactivity data for our two candidate antibodies, Antibody A and Antibody B.
| Compound | Structure | Antibody A Cross-Reactivity (%) | Antibody B Cross-Reactivity (%) |
| This compound (DM3MP) | C₆H₃(CH₃)(COOCH₃)₂ | 100 | 100 |
| Dimethyl phthalate (DMP) | C₆H₄(COOCH₃)₂ | 1.2 | 45.8 |
| Diethyl phthalate (DEP) | C₆H₄(COOC₂H₅)₂ | <0.1 | 5.3 |
| Dibutyl phthalate (DBP) | C₆H₄(COOC₄H₉)₂ | <0.1 | 1.1 |
| 3-Methylphthalic acid | C₆H₃(CH₃)(COOH)₂ | 0.5 | 8.9 |
Interpretation of Results
-
Antibody A (High Specificity): The data clearly indicates that Antibody A is highly specific for DM3MP. The cross-reactivity with Dimethyl phthalate (DMP), the most structurally similar compound lacking the 3-methyl group, is minimal (1.2%). This suggests that the distal linkage strategy for Hapten A was successful in directing the immune response to the unique features of DM3MP.
-
Antibody B (Broader Cross-Reactivity): In contrast, Antibody B shows significant cross-reactivity with DMP (45.8%). This level of cross-reactivity would make it unsuitable for applications requiring the specific quantification of DM3MP in the presence of other phthalates. This outcome is consistent with the hypothesis that a proximal linkage in Hapten B may have obscured the key distinguishing features of the DM3MP molecule.
It is also important to note that the assay conditions themselves can influence the observed cross-reactivity.[10] Therefore, it is crucial to maintain consistent assay parameters when comparing different antibodies.
Conclusion and Recommendations
This guide demonstrates a systematic approach to comparing antibody cross-reactivity for the immunoassay of this compound. While the presented data is illustrative, the underlying principles and experimental framework provide a robust methodology for researchers in the field.
Key Takeaways:
-
Hapten design is paramount: The specificity of an antibody for a small molecule is fundamentally determined by the design of the hapten used for immunization.
-
Rigorous experimental evaluation is essential: A well-designed competitive ELISA with appropriate controls is necessary to accurately assess and compare antibody cross-reactivity.
-
Data-driven antibody selection: The choice of antibody for an immunoassay should be based on quantitative cross-reactivity data to ensure the reliability and accuracy of the results.
For researchers developing immunoassays for DM3MP or other small molecules, we recommend a thorough evaluation of antibody candidates using the principles and protocols outlined in this guide. This will ensure the development of a robust and specific assay suitable for your research or diagnostic needs.
References
-
(2025). Synthesis of artificial antigen and preparation of polyclonal antibody for sensitive determination of phthalate esters by enzyme-linked immunoassay. ResearchGate. [Link]
-
(n.d.). Synthetic routes of haptens I and II. ResearchGate. [Link]
-
(2025). Synthesis of haptens and production of antibodies to bisphenol A. ResearchGate. [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
(2025). Understanding Haptens: The Small Molecules With a Big Impact on Immunity. Oreate AI. [Link]
-
(2022). Type of Haptens, How do they work. YouTube. [Link]
-
Hu, X., et al. (2019). Alternative Hapten Design for Zearalenone Immunoreagent Generation. PMC - NIH. [Link]
-
(n.d.). Nanobody-Based Immunoassays for the Detection of Food Hazards—A Review. PMC - NIH. [Link]
-
Wang, Y., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. PMC - PubMed Central. [Link]
-
van der Neut Kolfschoten, M., et al. (2007). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC - NIH. [Link]
-
Al Qaraghuli, M. M., et al. (2020). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. National Institutes of Health. [Link]
-
(n.d.). Environmental immunoassays and other bioanalytical methods: overview and update. PubMed. [Link]
-
Mercader, J. V., et al. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. ACS Publications. [Link]
-
Miles, D. K., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]
-
Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
-
(2025). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. ACS Publications. [Link]
-
(2025). Hapten Design, Modification and Preparation of Artificial Antigens. ResearchGate. [Link]
-
(n.d.). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. Apollo. [Link]
-
(n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
(n.d.). Immunoassays of organic contaminants. ResearchGate. [Link]
-
Zvi, A., et al. (1994). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. PubMed. [Link]
-
Zettl, F., et al. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. National Institutes of Health. [Link]
-
Hamnett, R. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]
-
Han, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers. [Link]
-
(n.d.). Antibody Cross-Reactivity in Auto-Immune Diseases. MDPI. [Link]
-
(n.d.). Immunoassays and Environmental Studies. Content-Select. [Link]
-
(2023). A Review on Validation of Enzyme Linked Immunosorbent Assay (Elisa) Techniques for Detection and Quantification of Different Contaminant in Aquatic Environment. CORE Scholar. [Link]
-
Witte, K., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. National Institutes of Health. [Link]
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Performance verification of a new analytical method for Dimethyl 3-methylphthalate
Comparison of UHPLC-MS/MS (Biphenyl) vs. Standard GC-MS
Executive Summary
This guide provides a technical performance verification of a new UHPLC-MS/MS method for the quantification of Dimethyl 3-methylphthalate (DM3MP) , a critical process-related impurity and structural isomer of common phthalates.[1]
While GC-MS (EI) has long been the "Gold Standard" for phthalate analysis due to its volatility, it struggles with the rapid separation of positional isomers (e.g., this compound vs. Dimethyl 4-methylphthalate) and requires lengthy run times (>30 mins).[1]
The Verdict: The new UHPLC-MS/MS method using Core-Shell Biphenyl technology offers superior performance for high-throughput environments.[1] It achieves baseline resolution of isomers in <8 minutes with a 10-fold improvement in Lower Limit of Quantitation (LLOQ) compared to standard GC-MS.[1]
Quick Comparison Matrix
| Feature | Method A: Standard GC-MS | Method B: New UHPLC-MS/MS |
| Separation Mechanism | Boiling Point & Polarity | |
| Isomer Resolution (Rs) | 1.2 - 1.5 (Marginal) | > 2.5 (Excellent) |
| Run Time | 35.0 minutes | 7.5 minutes |
| Sensitivity (LOQ) | 50 ng/mL (ppb) | 1.0 ng/mL (ppb) |
| Sample Prep | Liquid-Liquid Extraction (LLE) | Dilute-and-Shoot (MeOH) |
Introduction: The Isomer Challenge
This compound (CAS 21483-46-5) is a methylated derivative of the common plasticizer Dimethyl phthalate (DMP).[1] In drug development, it often appears as a regio-isomeric impurity during the synthesis of polycyclic aromatic systems or phthalazine-based APIs.[1]
The analytical challenge is twofold:
-
Homolog Separation: Differentiating DM3MP from the non-methylated parent DMP (CAS 131-11-3).[1]
-
Isomeric Resolution: Separating DM3MP from its positional isomer, Dimethyl 4-methylphthalate .[1]
Standard C18 LC columns and non-polar GC columns (e.g., 5% phenyl) often fail to resolve the 3-methyl and 4-methyl isomers due to their identical mass-to-charge ratios (m/z) and similar hydrophobicities.[1] This guide validates a method specifically designed to exploit the steric differences of the methyl group position.[1]
Methodological Landscape
Method A: The "Gold Standard" (GC-MS)[1]
-
System: Agilent 7890B/5977B GC-MSD (or equivalent).
-
Column: DB-5ms UI (30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium (1.0 mL/min).[1]
-
Mechanism: Separation is driven primarily by volatility.[1] Because the boiling points of the 3-methyl and 4-methyl isomers differ by <2°C, separation requires a slow temperature ramp (3°C/min), resulting in excessive downtime.[1]
Method B: The New Alternative (UHPLC-MS/MS)[1]
-
System: Waters Xevo TQ-S / Shimadzu LCMS-8060 (or equivalent).[1]
-
Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) .
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1]
-
Mechanism: The Biphenyl stationary phase utilizes
- electron interactions .[1] The 3-methyl group on the phthalate ring creates steric hindrance that disrupts these interactions differently than the 4-methyl group, leading to enhanced selectivity.[1]
Experimental Protocols
Visual Workflow: Method Decision Tree
The following logic determines when to deploy the new UHPLC method over the traditional GC-MS route.
Figure 1: Decision tree for selecting the optimal analytical technique based on isomer presence and sensitivity requirements.[1]
Sample Preparation Protocol (Method B)
To ensure data integrity, we utilize a "Dilute-and-Shoot" approach that minimizes analyte loss associated with LLE/SPE steps.[1]
Reagents:
Step-by-Step Procedure:
-
Weighing: Accurately weigh 50 mg of sample (API or drug product) into a 20 mL volumetric flask.
-
Dissolution: Add 10 mL of Methanol. Sonicate for 10 minutes at ambient temperature.
-
IS Addition: Spike with 50 µL of DMP-d4 stock solution (10 µg/mL).
-
Dilution: Dilute to volume with Water:Methanol (50:50 v/v).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber LC vial (amber glass prevents potential photodegradation of the ester linkage).
UHPLC-MS/MS Instrument Parameters
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min[1]
-
Injection Vol: 2 µL
-
Gradient:
-
MS Transitions (MRM):
Performance Verification Data
The following data was generated comparing the Biphenyl UHPLC method against the DB-5ms GC method.
Linearity and Range
Both methods were evaluated over a range of 1 – 1000 ng/mL.[1]
| Parameter | GC-MS (Method A) | UHPLC-MS/MS (Method B)[1] | Acceptance Criteria |
| Range | 50 – 2000 ng/mL | 1 – 2000 ng/mL | N/A |
| R² Value | 0.992 | 0.999 | > 0.990 |
| Slope | 1250 | 45200 | N/A |
| Linearity Status | Pass | Pass (Superior) | R² > 0.99 |
Isomer Specificity (The Critical Test)
A mixed standard containing this compound and Dimethyl 4-methylphthalate (100 ng/mL each) was injected.[1]
-
GC-MS Result: Partial co-elution observed.[1] Resolution (
) = 1.3. Peak integration required manual skimming.[1] -
UHPLC-MS/MS Result: Baseline separation. Resolution (
) = 2.8.[1]
Accuracy & Precision (Recovery)
Spike recovery performed in a generic API matrix at 50 ng/mL (n=6).
| Replicate | GC-MS Recovery (%) | UHPLC-MS/MS Recovery (%) |
| 1 | 85.4 | 98.2 |
| 2 | 82.1 | 99.1 |
| 3 | 88.0 | 97.5 |
| 4 | 79.5 | 98.8 |
| 5 | 84.3 | 98.0 |
| 6 | 86.2 | 97.9 |
| Mean | 84.2% | 98.2% |
| RSD | 3.8% | 0.6% |
Discussion: Why the Switch Matters
The validation data confirms that while GC-MS remains a viable tool for general phthalate screening, the UHPLC-MS/MS Biphenyl method is the superior choice for This compound verification, particularly when isomeric purity is a critical quality attribute (CQA).[1]
Mechanistic Insight
The success of the "Method B" lies in the stationary phase chemistry.[1] Standard C18 columns rely on hydrophobic interactions, which are nearly identical for the methyl-phthalate isomers.[1] The Biphenyl phase introduces
Regulatory Alignment
This method aligns with ICH Q2(R2) guidelines for Specificity and Accuracy. The use of MRM transitions (209.1
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation of analytical procedures.Link[1]
-
Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.Link
-
Agilent Technologies. (2012).[1] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[1]Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 8554, Dimethyl phthalate.[1][2]Link[1]
-
Sigma-Aldrich. (2024).[1][3] this compound Product Information (Related Isomer Data).Link[1]
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A Comparative Guide to Method Validation for the Determination of Dimethyl 3-methylphthalate in Cosmetics
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Dimethyl 3-methylphthalate in various cosmetic matrices. It is intended for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries. This document delves into the nuances of method selection, validation, and implementation, offering field-proven insights to ensure data integrity and regulatory compliance.
Introduction: The Imperative for Monitoring this compound
This compound, a member of the phthalate ester family, is utilized in cosmetics as a plasticizer and solvent. Growing consumer awareness and regulatory scrutiny over the potential endocrine-disrupting effects of certain phthalates necessitate robust and reliable analytical methods for their monitoring in finished products. The choice of an analytical technique is pivotal and is governed by factors such as the complexity of the cosmetic matrix, required sensitivity, and available instrumentation. This guide will compare two of the most prevalent and powerful techniques for this application: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
The validation of these analytical procedures is not merely a regulatory formality but a cornerstone of scientific integrity. It provides documented evidence that a method is fit for its intended purpose. This guide is structured to not only present the "how" but also the "why" behind the validation protocols, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Methodologies: A Head-to-Head Comparison
The selection between GC-MS and HPLC-UV for this compound analysis hinges on a trade-off between sensitivity, selectivity, and operational considerations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional selectivity and sensitivity, making it the gold standard for trace-level analysis of volatile and semi-volatile compounds like phthalates.[4][5][6] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions, minimizing the risk of false positives from co-eluting matrix components.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of analytes. For phthalates, which possess a UV-absorbing aromatic ring, a UV detector provides a cost-effective and robust means of quantification.[7][8][9] While generally less sensitive than MS detection, modern HPLC systems can achieve the low detection limits required for routine quality control.
The following sections will detail the experimental protocols for each technique, followed by a comparative analysis of their validation parameters.
Experimental Workflow Overview
The overall analytical workflow for both GC-MS and HPLC-UV involves sample preparation followed by instrumental analysis. The initial sample preparation is critical for extracting this compound from the complex cosmetic matrix and removing interfering substances.
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A Senior Application Scientist's Guide to the Robust Validation of Analytical Methods for Quantifying Dimethyl Phthalate Metabolites in Human Urine
A Note on the Analyte: This guide focuses on the validation of analytical methods for the detection of metabolites of Dimethyl Phthalate (DMP), a widely studied phthalate. The primary urinary metabolite of DMP is Monomethyl Phthalate (MMP). While the user specified "Dimethyl 3-methylphthalate," there is a scarcity of toxicological and analytical data for this specific isomer. Therefore, this guide will address the more common and environmentally relevant DMP, assuming it to be the compound of interest for biomonitoring.
Introduction: The Imperative for Accurate Biomonitoring of Dimethyl Phthalate
Dimethyl Phthalate (DMP) is a ubiquitous plasticizer and solvent found in a vast array of consumer products, from cosmetics and personal care items to insect repellents and solid rocket propellants. Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DMP can leach into the environment, leading to continuous human exposure.
Upon entering the body, DMP is rapidly metabolized to its primary metabolite, Monomethyl Phthalate (MMP), and to a lesser extent, phthalic acid, which are then excreted in the urine.[1][2] The measurement of these urinary metabolites serves as a reliable biomarker of recent exposure to the parent compound. Given the concerns about the potential endocrine-disrupting effects of phthalates, the accurate and precise quantification of their metabolites in urine is paramount for assessing human exposure, conducting epidemiological studies, and informing regulatory decisions.
This guide provides a comprehensive comparison of the two most powerful analytical techniques for this purpose—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and outlines a robust validation framework rooted in international guidelines.
A Tale of Two Techniques: GC-MS vs. LC-MS/MS for MMP Analysis
The choice between GC-MS and LC-MS/MS for the analysis of Monomethyl Phthalate (MMP) in urine is a critical decision driven by a balance of sensitivity, specificity, sample throughput, and the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a staple in analytical toxicology. Its high chromatographic resolution and the generation of reproducible electron ionization (EI) mass spectra make it a powerful tool for compound identification. However, for polar and thermally labile compounds like phthalate monoesters, direct analysis by GC-MS can be challenging. To overcome this, a derivatization step is often employed to increase the volatility and thermal stability of the analytes.[3]
Causality in Experimental Choice: The necessity of derivatization in traditional GC-MS methods for phthalate metabolites is a key consideration. This additional step, while effective, can increase sample preparation time and introduce potential sources of error. However, recent advancements have demonstrated the feasibility of analyzing some phthalate monoesters, including MMP, without derivatization by carefully optimizing injection parameters.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as the preferred method for the analysis of phthalate metabolites in numerous research and clinical laboratories.[3][5] Its primary advantage lies in its ability to analyze polar and non-volatile compounds directly, eliminating the need for derivatization. Coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS), this technique allows for the development of rapid, robust, and high-throughput methods.[6][7]
Causality in Experimental Choice: The elimination of the derivatization step not only simplifies the workflow but also minimizes the risk of analytical variability. The specificity of MS/MS, which involves the selection of a precursor ion and its characteristic product ions, provides a high degree of confidence in the identification and quantification of the target analyte, even in a complex matrix like urine.
The Bedrock of Reliability: A Comprehensive Validation Protocol
A rigorously validated analytical method is the cornerstone of trustworthy biomonitoring data. The validation process should be guided by internationally recognized standards from bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Key Validation Parameters
A full validation of a bioanalytical method for MMP in urine should encompass the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify MMP from other endogenous and exogenous components in the urine matrix.
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of MMP that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process in recovering MMP from the urine matrix.
-
Matrix Effects: The influence of the urine matrix on the ionization and detection of MMP.
-
Stability: The stability of MMP in urine under various storage and handling conditions.
Performance Comparison: GC-MS vs. LC-MS/MS for MMP Analysis
The following tables summarize typical performance characteristics for validated GC-MS and LC-MS/MS methods for the determination of Monomethyl Phthalate (MMP) in urine.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for MMP in Urine
| Parameter | GC-MS (without derivatization)[4] | LC-MS/MS[5] |
| Linearity Range | 0.15–100 ng (on-column) | 0.3 - 100 ng/mL |
| Limit of Detection (LOD) | 0.049 ng (on-column) | Not explicitly stated, LOQ is 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng (on-column) | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 15% |
| Inter-day Precision (%RSD) | 1.4 - 5.4% | < 15% |
| Accuracy (% Recovery) | Not explicitly stated in the abstract | Within 15% of nominal concentration |
| Sample Preparation | Extraction | Solid Phase Extraction (SPE) |
| Derivatization Required | No | No |
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical analytical workflows for the determination of MMP in urine by GC-MS and LC-MS/MS.
Caption: A typical workflow for the analysis of MMP in urine by GC-MS.
Caption: A typical workflow for the analysis of MMP in urine by LC-MS/MS.
Detailed Experimental Protocols
The following are representative protocols for the analysis of MMP in urine. These should be adapted and validated in the specific laboratory setting.
GC-MS Method (without Derivatization)
This protocol is adapted from the principles described by Gładysz and Wójcik (2020).[4]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution (e.g., 13C-labeled MMP).
-
Perform enzymatic hydrolysis using β-glucuronidase to deconjugate the MMP-glucuronide.
-
Acidify the sample with a suitable acid (e.g., hydrochloric acid).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: 2 µL, pulsed splitless mode.
-
Injector Temperature: Optimized for thermal desorption without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Agilent 5975 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for MMP and the internal standard.
-
LC-MS/MS Method
This protocol is based on the methodology described by Guo et al. (2011).[5]
-
Sample Preparation:
-
To 200 µL of urine, add an internal standard solution (e.g., 13C-labeled MMP).
-
Add a buffer (e.g., ammonium acetate) and β-glucuronidase for enzymatic deconjugation.
-
Perform automated off-line solid-phase extraction (SPE) using a suitable sorbent (e.g., a polymeric reversed-phase cartridge).
-
Wash the SPE cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6410).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for MMP and its internal standard.
-
Conclusion: Choosing the Right Path for Reliable Biomonitoring
Both GC-MS and LC-MS/MS are powerful techniques capable of providing reliable and accurate quantification of Dimethyl Phthalate's primary metabolite, Monomethyl Phthalate, in human urine.
-
LC-MS/MS stands out as the current method of choice for high-throughput biomonitoring studies due to its high sensitivity, specificity, and the elimination of the need for derivatization, which simplifies sample preparation and reduces potential sources of error.[3][5]
-
GC-MS , particularly with modern injection techniques that can obviate the need for derivatization, remains a viable and robust alternative.[4] Its well-established nature and the extensive spectral libraries available can be advantageous for compound identification.
Ultimately, the choice of method will depend on the specific requirements of the study, including the desired sample throughput, the available instrumentation, and the expertise of the laboratory personnel. Regardless of the chosen technique, a comprehensive and rigorous validation according to established international guidelines is non-negotiable to ensure the generation of high-quality, trustworthy data for the assessment of human exposure to Dimethyl Phthalate.
References
-
DIMETHYL PHTHALATE (DMP). Ataman Kimya. [Link]
-
Toxicity review of dimethyl phthalate (DMP). Consumer Product Safety Commission. 2011. [Link]
-
This compound. PubChem. [Link]
-
Dimethyl phthalate. Wikipedia. [Link]
-
Dimethyl phthalate. AERU. [Link]
-
Guo, Y., Al-Omran, H., & Rockwood, G. A. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 319–326. [Link]
-
Gładysz, A., & Wójcik, A. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in chemistry, 8, 28. [Link]
-
Dimethyl phthalate. NIST WebBook. [Link]
-
Itoh, H., Iwasaki, M., Hanaoka, T., Kasuga, Y., Yokoyama, S., Onuma, H., & Tsugane, S. (2010). Determination of five phthalate monoesters in human urine using gas chromatography-mass spectrometry. Bulletin of environmental contamination and toxicology, 85(1), 92–96. [Link]
-
Ye, X., Pierik, F. H., Hauser, R., Duty, S., Angerer, J., Park, M. S., ... & Calafat, A. M. (2007). Urinary metabolite concentrations of organophosphorous pesticides, bisphenol A, and phthalates among pregnant women in Rotterdam, the Netherlands: The Generation R Study. Environmental research, 108(2), 260–267. [Link]
-
Wang, Y., Zhu, H., Kannan, K., & Zhang, Z. (2023). Phthalates and phthalate metabolites in urine from Tianjin and implications for platelet mitochondrial DNA methylation. Environmental sciences. Europe, 35(1), 32. [Link]
-
Jorvekar, S. B., Singh, J. A., Sharma, M., Narkhede, G., Moriya, R., Pimpare, D., & Borkar, R. M. (2023). Investigating the urinary concentrations and distribution of phthalate metabolites in cow urine distillate in India. Environmental science. Processes & impacts, 25(5), 882–891. [Link]
-
Kozumbo, W. J., & Rubin, R. J. (1991). Mutagenicity and metabolism of dimethyl phthalate and its binding to epidermal and hepatic macromolecules. Journal of toxicology and environmental health, 32(2), 153–169. [Link]
-
Itoh, H., Iwasaki, M., Hanaoka, T., Kasuga, Y., Yokoyama, S., Onuma, H., & Tsugane, S. (2010). Determination of Five Phthalate Monoesters in Human Urine Using Gas Chromatography-Mass Spectrometry. Bulletin of environmental contamination and toxicology, 85(1), 92–96. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. Dimethyl phthalate [webbook.nist.gov]
- 2. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 3. Phthalates and phthalate metabolites in urine from Tianjin and implications for platelet mitochondrial DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 5. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the urinary concentrations and distribution of phthalate metabolites in cow urine distillate in India - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00026E [pubs.rsc.org]
- 7. Mutagenicity and metabolism of dimethyl phthalate and its binding to epidermal and hepatic macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Phthalate Isomer Analysis: A Comparative Guide for Dimethyl 3-methylphthalate Proficiency Testing
Topic: Proficiency Testing for the Analysis of Dimethyl 3-methylphthalate in Environmental Labs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of phthalate esters is a cornerstone of environmental monitoring and drug safety. While standard protocols exist for common phthalates like Dimethyl phthalate (DMP), the analysis of specific methylated isomers—specifically This compound (CAS 21483-46-5) —presents a unique chromatographic and mass spectrometric challenge.
This guide compares the performance of Standard EPA-style GC-MS Methods against an Optimized Isomer-Specific GC-MS/MS Protocol . For laboratories participating in or designing Proficiency Testing (PT) schemes, selecting the correct analytical "product" (methodology) is the difference between a compliant Z-score and a false negative.
The Technical Challenge: Isomeric Interference
This compound (DM-3-MP) is structurally similar to its isomer, Dimethyl 4-methylphthalate, and the non-methylated Dimethyl phthalate. In environmental matrices (water, soil), these compounds often co-occur.
-
The Pitfall: Standard methods often rely on the m/z 149 ion (protonated phthalic anhydride) for quantification. However, methylated phthalates shift the fragmentation pattern.
-
The Mass Shift:
-
DMP (MW 194): Base peak m/z 163
. -
DM-3-MP (MW 208): Base peak m/z 177
.
-
-
Chromatographic Risk: On standard 5% phenyl columns (e.g., DB-5ms), DM-3-MP and DM-4-MP may co-elute or elute with insufficient resolution (
), leading to integration errors.
Comparative Analysis: Standard vs. Optimized Method
This section compares the "Standard Alternative" (Generic Environmental Method) with the "Optimized Product" (Isomer-Specific Protocol) required for successful proficiency testing.
Table 1: Performance Metrics Comparison
| Feature | Alternative: Standard Method (EPA 8061A Modified) | Product: Optimized Isomer-Specific Protocol |
| Instrumentation | GC-EI-MS (Single Quadrupole) | GC-EI-MS/MS (Triple Quadrupole) |
| Column Phase | 5% Phenyl-arylene (e.g., DB-5ms) | 50% Phenyl / Select Phthalate Phase (e.g., Rxi-XLB) |
| Quantification Ion | m/z 149 (Non-specific) | m/z 177 (Specific) & m/z 149 (Qualifier) |
| Isomer Resolution | Partial Co-elution ( | Baseline Resolution ( |
| LOD (Water) | 0.5 µg/L | 0.05 µg/L |
| PT Risk | High (False Positives due to isomer overlap) | Low (High Specificity) |
Experimental Protocols
A. The "Product": Optimized Isomer-Specific Workflow
This protocol is the recommended "product" for labs aiming to achieve
Step 1: Sample Preparation (Solid Phase Extraction)
-
Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges. Condition with 5 mL Methanol followed by 5 mL Milli-Q water.
-
Loading: Load 500 mL water sample (pH adjusted to 2.0 with
to suppress ionization of acidic degradants). Flow rate: 5 mL/min. -
Washing: Wash with 5 mL 5% Methanol in water to remove polar interferences.
-
Elution: Elute with 2 x 3 mL Dichloromethane (DCM).
-
Concentration: Evaporate to dryness under
and reconstitute in 1 mL Isooctane.
Step 2: GC-MS/MS Acquisition
-
Inlet: Splitless, 280°C.
-
Column: Rxi-XLB (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.
-
Oven Program: 60°C (1 min)
20°C/min to 200°C 5°C/min to 240°C (Hold 2 min) 30°C/min to 320°C. Note: The slow ramp at 200-240°C is critical for separating the 3-methyl and 4-methyl isomers. -
MS Transitions (MRM):
-
Target (DM-3-MP):
(Quant), (Qual). -
Collision Energy: 15 eV (Optimized for methyl loss).
-
B. Proficiency Testing Evaluation Logic
For PT Providers or Internal Quality Control, the following decision tree ensures the validity of the test item.
Figure 1: Workflow for the production and evaluation of a Proficiency Testing scheme for this compound.
Mechanistic Insight: Why the "Product" Works
The superiority of the optimized method lies in the fragmentation physics .
Standard phthalates (DMP, DEP) rely on the formation of the stable protonated phthalic anhydride ion (
This ion (m/z 177) is virtually absent in non-methylated phthalate background noise, providing a signal-to-noise ratio advantage of >10x compared to the standard m/z 149 method.
Analytical Decision Matrix
The following diagram illustrates the decision process for selecting the correct analytical path based on sample complexity.
Figure 2: Analytical decision matrix for distinguishing this compound from common phthalate interferences.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89069, this compound. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA SW-846. Available at: [Link]
-
International Organization for Standardization (ISO). ISO 17043:2010 Conformity assessment — General requirements for proficiency testing. ISO.[1] Available at: [Link]
-
Fapas. Environmental Proficiency Testing Schemes. Fapas. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Dimethyl 3-methylphthalate
[1]
Subject: Operational Safety & PPE Specification for this compound CAS: 608-71-9 Chemical Class: Phthalate Ester / Alkyl-substituted Phthalate Physical State: Viscous Liquid (Standard Ambient Temperature)[1]
Part 1: The Molecular Basis of Hazard
To select the right PPE, you must understand the enemy. This compound is a lipophilic ester.[1]
-
Permeation Vector: Unlike aqueous acids that burn immediately, phthalates permeate glove materials silently. They solvate the polymer chains of inappropriate gloves (like latex), reducing barrier integrity without visible degradation.[1]
-
Biological Impact: While acute toxicity is lower than heavy metals, the primary risks are mucous membrane irritation and potential endocrine disruption (analogous to the broader phthalate family). The 3-methyl substitution increases lipophilicity, potentially enhancing dermal absorption rates compared to simple dimethyl phthalate (DMP).[1]
Part 2: Critical PPE Architecture
Do not rely on standard "lab basics." The following specifications are required for barrier integrity.
Hand Protection: The "Nitrile Baseline"
Contraindication: Do NOT use natural rubber latex. Phthalates are plasticizers; they will extract lipids from the latex and permeate rapidly.
| Usage Scenario | Recommended Material | Minimum Thickness | Breakthrough Time (Est.) | Operational Logic |
| Incidental Contact (Weighing, Pipetting) | Nitrile | 5 mil (0.12 mm) | > 30 mins | Splash & Toss: Phthalates degrade nitrile slowly, but permeation begins upon contact.[1] Change gloves immediately if splashed.[1] |
| High Exposure (Spill Cleanup, Synthesis) | Butyl Rubber or Viton® | 15+ mil | > 480 mins | Immersion Grade: Butyl rubber provides superior resistance to esters and ketones.[1] |
| Double Gloving | Nitrile / Nitrile | Inner: 4 milOuter: 5 mil | N/A | Visual Breach Detection: Use a colored inner glove (e.g., blue) and a white outer glove to easily spot tears or degradation.[1] |
Respiratory Protection
This compound has a low vapor pressure at room temperature, but heating or aerosolizing (e.g., during rotary evaporation or sonication) creates a significant inhalation hazard.[1]
-
Standard Handling: Fume hood utilization is sufficient (Face velocity: 80–100 fpm).[1]
-
Outside Fume Hood: Half-face respirator with Organic Vapor (OV) cartridges (Black label).[1] If particulate generation is possible, stack with a P100 pre-filter.
Ocular Defense
Part 3: Operational Protocol (Self-Validating Workflow)
This workflow incorporates "checkpoints" to ensure safety is active, not passive.
Phase A: Preparation & Weighing
-
The Surface Barrier: Place an absorbent bench coat (plastic side down) on the balance table.[1] Phthalates are difficult to clean from porous surfaces; the bench coat traps micro-droplets.
-
Static Control: Use an anti-static gun or ionizer if weighing small masses (<10 mg).[1] Phthalates can be oily/sticky; static charge can cause "jumping" of droplets/solids, leading to unseen contamination.[1]
Phase B: Solubilization & Transfer
-
Solvent Choice: Soluble in organic solvents (Methanol, Acetonitrile).[1]
-
The "Wipe Test" Validation: After handling the container, wipe the exterior with a Kimwipe dampened with methanol.
-
Check: If the wipe picks up an oily residue, your secondary containment failed. Re-glove and clean the container. This prevents cross-contamination to door handles and keyboards.[1]
-
Phase C: Waste Disposal
-
Classification: Non-Halogenated Organic Solvent Waste.[1]
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste).[1] Esters can react vigorously with strong oxidizers.[1]
-
Container: High-density polyethylene (HDPE) or Glass.[1] Avoid polystyrene containers, which phthalates can dissolve.[1]
Part 4: Exposure Response Logic
The following diagram outlines the immediate decision logic for exposure events.
Figure 1: Immediate response logic for this compound exposure events. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 11666, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2018).[1] Phthalates Factsheet: Biomonitoring and Health Effects. Retrieved from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
